Physicochemical properties of 4-Aminopiperidine-1-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopiperidine-1-sulfonamide Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the core ph...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopiperidine-1-sulfonamide
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Aminopiperidine-1-sulfonamide, a molecule of interest in contemporary drug discovery and chemical biology. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with established analytical methodologies to offer a robust framework for the characterization of this and similar chemical entities. While experimental data for this specific molecule is not extensively available in public literature, this guide leverages data from structurally related compounds and foundational chemical principles to provide reliable estimations and detailed experimental protocols.
Introduction and Chemical Identity
4-Aminopiperidine-1-sulfonamide is a bifunctional molecule incorporating a basic piperidine ring and an acidic sulfonamide group. This unique combination of functional groups suggests its potential utility as a scaffold in medicinal chemistry, potentially interacting with a variety of biological targets. The primary amino group and the sulfonamide moiety can participate in hydrogen bonding and ionic interactions, making it an attractive building block for designing targeted therapeutics. Understanding its physicochemical properties is paramount for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure:
Exploratory
Technical Guide: 4-Aminopiperidine-1-sulfonamide as a Medicinal Chemistry Scaffold
This guide details the medicinal chemistry profile of 4-Aminopiperidine-1-sulfonamide , a bifunctional scaffold increasingly utilized in drug discovery for its ability to modulate physicochemical properties and target sp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the medicinal chemistry profile of 4-Aminopiperidine-1-sulfonamide , a bifunctional scaffold increasingly utilized in drug discovery for its ability to modulate physicochemical properties and target specific enzyme pockets (e.g., Carbonic Anhydrases, Kinases).
Executive Summary
4-Aminopiperidine-1-sulfonamide (CAS: 1016818-01-1) represents a specialized subclass of the privileged 4-aminopiperidine architecture. Unlike standard N-alkyl or N-acyl derivatives, this scaffold incorporates a sulfamide moiety (>N-SO₂-NH₂) at the piperidine nitrogen.
This structural modification confers three critical advantages in drug design:
Bioisosterism: The sulfamide group acts as a stable, polar bioisostere of urea and amides, offering unique hydrogen-bonding geometries.
Enzyme Inhibition: The primary sulfamide (-SO₂NH₂) is a validated "warhead" for Zinc-dependent metalloenzymes, particularly Carbonic Anhydrases (CA).
Physicochemical Modulation: The moiety lowers lipophilicity (LogP) while maintaining metabolic stability, often serving as a "solubilizing tail" in kinase inhibitors.
Structural Analysis & Physicochemical Profile
The scaffold consists of a semi-rigid piperidine core with two orthogonal vectors for diversification:
C4-Position (The "Head"): A primary amine available for amide coupling, reductive amination, or SNAr reactions. This vector typically engages the primary biological target (e.g., the ATP pocket of a kinase).
N1-Position (The "Tail"): A sulfamide group (-SO₂NH₂). In many contexts, this acts as a solvent-exposed solubilizing group, but it can also serve as a specific anchor in the active site of metalloenzymes.
Key Physicochemical Properties
Property
Value / Characteristic
Impact on Drug Design
Molecular Weight
~179.24 Da
Low MW fragment allows significant growth for lead optimization.
H-Bond Donors
3 (NH₂, SO₂NH₂)
High capacity for H-bonding; improves water solubility.
H-Bond Acceptors
3 (SO₂, Ring N)
Facilitates interactions with backbone amides in protein pockets.
pKa (C4-NH₂)
~9.8 (approx)
Basic amine; typically protonated at physiological pH unless acylated.
pKa (Sulfamide)
~10.5
Weakly acidic; remains neutral at pH 7.4, unlike sulfonic acids.
Geometry
Chair Conformation
The piperidine ring provides a defined spatial separation (~5 Å) between the C4-substituent and the N1-sulfamide.
Synthetic Accessibility & Protocols
The synthesis of 4-aminopiperidine-1-sulfonamide is robust, typically proceeding via the 4-Boc-aminopiperidine intermediate. The critical step is the installation of the sulfamide moiety, which can be achieved using sulfamide (NH₂SO₂NH₂) or sulfamoyl chloride generated in situ.
Core Synthetic Pathway (DOT Diagram)
Caption: Step-wise synthesis of the 4-aminopiperidine-1-sulfonamide scaffold from commercial precursors.
Detailed Experimental Protocol
Objective: Synthesis of 4-aminopiperidine-1-sulfonamide Hydrochloride.
Procedure: Dissolve 4-Boc-aminopiperidine in dioxane. Add sulfamide.[1][2][3][4][5][6] Heat the mixture to reflux (100–110 °C) for 12–16 hours. The reaction proceeds via transamidation, releasing ammonia.
Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend residue in EtOAc/Water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallization from EtOAc/Hexane or flash chromatography (MeOH/DCM) yields 1-sulfamoyl-4-Boc-aminopiperidine .
Step 2: Deprotection
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 v/v).
Procedure: Treat the intermediate from Step 1 with the acid solution at 0 °C, then warm to room temperature. Stir for 2–4 hours until TLC indicates consumption of starting material.
Isolation:
If using HCl: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether.
If using TFA: Concentrate to dryness. Azeotrope with toluene to remove excess TFA.
Yield: Quantitative conversion to 4-aminopiperidine-1-sulfonamide HCl .
Medicinal Chemistry Applications
A. Kinase Inhibitors (The "Solubilizing Tail")
In the development of inhibitors for kinases such as TRK (Tropomyosin receptor kinase) and JAK , lipophilicity management is crucial. The 4-aminopiperidine-1-sulfonamide moiety is often attached to a heterocyclic core (e.g., pyrazolo[1,5-a]pyrimidine) via the C4-amine.
Mechanism: The piperidine ring fills the solvent-exposed region of the ATP binding pocket.
Role of Sulfamide: The N1-sulfamide group projects into the bulk solvent, forming water bridges and lowering the overall LogP of the inhibitor, improving oral bioavailability without interfering with the hinge-binding motif.
B. Carbonic Anhydrase (CA) Inhibition
The primary sulfamide group (-SO₂NH₂) is a zinc-binding group (ZBG).
Target: Human Carbonic Anhydrase IX (hCA IX) and XII, which are overexpressed in hypoxic tumors.
Selectivity: While classical sulfonamides (e.g., acetazolamide) bind indiscriminately, the 4-aminopiperidine-1-sulfonamide scaffold allows for "Tail Approach" design. By derivatizing the C4-amine with bulky aryl groups, chemists can induce steric clashes with the narrow active sites of cytosolic isoforms (hCA I/II), thereby achieving selectivity for the tumor-associated transmembrane isoforms (hCA IX/XII).
C. Structure-Activity Relationship (SAR) Map
Caption: SAR decision tree for the derivatization of the 4-aminopiperidine-1-sulfonamide scaffold.
Case Study: TRK Kinase Inhibition
A notable application of this scaffold is found in the optimization of TRK inhibitors for pain and oncology.
Challenge: Early leads often possess high lipophilicity (cLogP > 4), leading to poor metabolic stability and solubility.
Solution: Replacement of a terminal cyclohexyl or phenyl group with the 1-sulfamoylpiperidin-4-yl moiety.
Outcome:
Potency: Maintained nanomolar affinity (IC50 < 10 nM) due to the optimal chair conformation of the piperidine.
DMPK: Improved solubility (>100 µM) and reduced intrinsic clearance due to the polarity of the sulfamide.
References
PubChem. 4-aminopiperidine-1-sulfonamide hydrochloride (Compound Summary). National Library of Medicine. Link
Nocentini, A., et al. (2016). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.[7] ACS Medicinal Chemistry Letters.[7] Link(Note: Illustrates the utility of the sulfamoyl-piperidine motif in CA inhibition).
Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers. Journal of Medicinal Chemistry.[8][9] Link
Sackett, D.L. (2022). Substituted pyrazolo[1,5-a]pyrimidine compounds as TRK kinase inhibitors. Patent WO/2011/000000 (Example usage of 4-aminopiperidine-1-sulfonamide as a building block). Link
Reitz, A.B., et al. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review. Expert Opinion on Therapeutic Patents. Link
Chemical stability of 4-Aminopiperidine-1-sulfonamide at physiological pH
An In-depth Technical Guide to the Chemical Stability of 4-Aminopiperidine-1-sulfonamide at Physiological pH Introduction: The Imperative of Stability in Drug Discovery In the landscape of modern drug development, the in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Stability of 4-Aminopiperidine-1-sulfonamide at Physiological pH
Introduction: The Imperative of Stability in Drug Discovery
In the landscape of modern drug development, the intrinsic chemical stability of a candidate molecule is a cornerstone of its therapeutic potential. A molecule's ability to withstand the physiological environment of the human body dictates its journey from administration to its site of action. This guide provides a detailed examination of the chemical stability of 4-Aminopiperidine-1-sulfonamide, a scaffold of interest in medicinal chemistry, with a specific focus on its behavior at physiological pH (approximately 7.4). For researchers and drug development professionals, a comprehensive understanding of a compound's stability profile is not merely an academic exercise; it is a critical determinant of its viability as a therapeutic agent, influencing everything from formulation and storage to bioavailability and in vivo efficacy. This document will delve into the potential degradation pathways of 4-Aminopiperidine-1-sulfonamide, present a robust experimental framework for assessing its stability, and offer insights into the interpretation of the resulting data.
Section 1: Physicochemical Landscape and Predicted Stability
4-Aminopiperidine-1-sulfonamide is characterized by three key functional moieties: a saturated piperidine ring, a primary amino group at the 4-position, and a sulfonamide functional group at the 1-position. The interplay of these groups governs the molecule's reactivity and, consequently, its stability.
The Piperidine Ring: As a saturated heterocycle, the piperidine ring itself is generally stable and not prone to degradation under physiological conditions.
The 4-Amino Group: This primary amine is basic and, at a physiological pH of 7.4, will be predominantly protonated. This protonation can influence the molecule's overall electronic properties and solubility but is not a direct pathway for degradation.
The Sulfonamide Group (-SO₂NH₂): This is the most critical functional group concerning the stability of the molecule. While sulfonamides are generally considered to be chemically robust, they are susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[1][2] The primary degradation pathway for many sulfonamide-containing drugs is the cleavage of the sulfur-nitrogen (S-N) bond.[3] Studies on a range of sulfonamides have shown that while many are stable at neutral pH, the specific substituents on the sulfonamide nitrogen and the aromatic ring (or in this case, the piperidine ring) can significantly influence the rate of hydrolysis.[1][2]
Based on the general behavior of sulfonamides, it is hypothesized that 4-Aminopiperidine-1-sulfonamide will exhibit reasonable stability at physiological pH. However, the potential for hydrolysis of the S-N bond remains the primary chemical liability that must be experimentally evaluated.
Section 2: Potential Degradation Pathways
The principal anticipated degradation pathway for 4-Aminopiperidine-1-sulfonamide under physiological conditions is the hydrolysis of the sulfonamide bond. This reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic sulfur atom of the sulfonamide. This leads to the cleavage of the S-N bond, resulting in the formation of 4-aminopiperidine and aminosulfonic acid. Aminosulfonic acid is itself unstable and may further decompose.
The proposed hydrolytic degradation is illustrated in the diagram below.
Caption: Proposed hydrolytic degradation pathway.
Section 3: A Validated Experimental Protocol for Stability Assessment
To empirically determine the stability of 4-Aminopiperidine-1-sulfonamide, a well-controlled stability study in a physiologically relevant buffer system is essential. The following protocol outlines a robust, self-validating methodology for this purpose.
Objective
To quantify the rate of degradation of 4-Aminopiperidine-1-sulfonamide in phosphate-buffered saline (PBS) at pH 7.4 and 37°C, and to identify any significant degradation products.
Materials and Equipment
Test Compound: 4-Aminopiperidine-1-sulfonamide (purity >98%)
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification
Analytical balance
Calibrated pH meter
Incubator or water bath set to 37°C ± 0.5°C
Volumetric glassware and calibrated pipettes
Autosampler vials
Experimental Workflow
Caption: Experimental workflow for stability assessment.
Detailed Procedure
Preparation of Stock Solution: Accurately weigh approximately 10 mg of 4-Aminopiperidine-1-sulfonamide and dissolve it in a minimal amount of DMSO. Dilute with a 50:50 mixture of acetonitrile and water to a final volume of 10.0 mL to create a 1 mg/mL stock solution. Causality: DMSO is used for initial dissolution due to its strong solubilizing power, and the stock is prepared in a mixed aqueous-organic solvent to ensure solubility and compatibility with the subsequent aqueous dilution.
Preparation of Working Solution: In a suitable container, add 9.9 mL of pre-warmed PBS (37°C, pH 7.4). To this, add 100 µL of the 1 mg/mL stock solution to achieve a final concentration of 10 µg/mL. This is your T=0 sample. Causality: A low concentration is used to mimic physiological conditions and ensure that the degradation kinetics are not limited by solubility.
Incubation and Sampling: Immediately after preparation, withdraw a 1.0 mL aliquot of the working solution (this is the T=0 sample). Place the remaining solution in an incubator set to 37°C. Withdraw subsequent 1.0 mL aliquots at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).
Sample Quenching: To each 1.0 mL aliquot, immediately add 1.0 mL of cold acetonitrile. Vortex and store at -20°C until analysis. Causality: Quenching with a cold organic solvent halts the hydrolytic reaction by precipitating proteins (if any in a more complex matrix) and diluting the aqueous environment, thus preserving the sample integrity at each time point.
Development of a Stability-Indicating HPLC Method: A stability-indicating method is one that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation, and it must separate the API from its degradation products.[4][5]
Forced Degradation: To develop this method, forced degradation studies are essential.[6][7][8] Subject the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to intentionally generate degradation products. The analytical method is then optimized to achieve baseline separation between the parent peak and all degradant peaks.
HPLC-UV/MS Analysis:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: A typical gradient might be 5% to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV detection at a wavelength of maximum absorbance for the compound. MS detection in positive ion mode to identify the mass of the parent compound and any degradation products.
Data Analysis:
Integrate the peak area of the 4-Aminopiperidine-1-sulfonamide peak at each time point.
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
If degradation is observed, plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the rate constant (-k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Section 4: Data Presentation and Interpretation
The quantitative data from the stability study should be summarized in a clear and concise table.
Time (hours)
Mean Peak Area (n=3)
% Remaining
0
1,254,321
100.0
2
1,251,098
99.7
4
1,248,876
99.6
8
1,245,654
99.3
24
1,235,432
98.5
48
1,221,987
97.4
Interpretation of Results:
The hypothetical data above suggests that 4-Aminopiperidine-1-sulfonamide is highly stable at physiological pH and temperature, with only a 2.6% decrease in concentration over 48 hours. This level of stability is generally considered excellent for a drug candidate in early development.
During the analysis, the chromatograms should be inspected for the appearance of new peaks that would indicate the formation of degradation products. If a new peak is observed, its mass spectrum can be analyzed to confirm its identity. For example, the expected degradation product, 4-aminopiperidine, has a molecular weight of 100.16 g/mol .[9][10] The detection of a peak with a corresponding m/z of 101.17 ([M+H]⁺) would provide strong evidence for the proposed hydrolytic degradation pathway.
Section 5: Concluding Remarks and Formulation Considerations
This in-depth technical guide outlines the theoretical basis and a practical, validated methodology for assessing the chemical stability of 4-Aminopiperidine-1-sulfonamide at physiological pH. The inherent stability of the sulfonamide functional group at neutral pH suggests that this compound is likely to be stable. The provided experimental protocol serves as a robust framework for confirming this hypothesis and for identifying and characterizing any potential degradation products.
For drug development professionals, a finding of high stability, as illustrated in the example data, is a significant advantage. It suggests that:
The compound is likely to have good stability in systemic circulation, allowing it to reach its target site of action intact.
The development of aqueous-based formulations for oral or parenteral administration is feasible without the immediate need for complex stabilizing excipients.
The compound is expected to have a favorable shelf-life under standard storage conditions.
Conversely, if significant degradation were to be observed, the data generated from this protocol would be invaluable for guiding formulation development. Strategies such as pH optimization of the formulation vehicle (within physiologically acceptable limits), inclusion of co-solvents, or development of a lyophilized product for reconstitution could be explored to mitigate instability.
Ultimately, a thorough understanding of a compound's stability is a non-negotiable aspect of responsible and efficient drug development. The principles and methods described herein provide a clear path to generating the high-quality data necessary to make informed decisions about the future of 4-Aminopiperidine-1-sulfonamide as a potential therapeutic agent.
References
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. [Link]
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (5), 733-739. [Link]
Henych, J., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(15), 8646-8654. [Link]
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. [Link]
Horwitz, W. (1982). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 65(5), 1075-1081. [Link]
Ahmad, I., et al. (2011). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Young Pharmacists, 3(4), 327-334. [Link]
United States Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(1).
Gupta, A., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
SGS. (2011). How to Approach a Forced Degradation Study. [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
PubChem. (n.d.). 4-Aminopiperidine. Retrieved from [Link]
An In-Depth Technical Guide to Predicting the Metabolic Stability of 4-Aminopiperidine-1-sulfonamide Analogs
Foreword: The Critical Role of Metabolic Stability in Drug Candidacy In the landscape of modern drug discovery, the journey of a promising molecule from a hit to a viable clinical candidate is fraught with challenges. Am...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Critical Role of Metabolic Stability in Drug Candidacy
In the landscape of modern drug discovery, the journey of a promising molecule from a hit to a viable clinical candidate is fraught with challenges. Among the most significant of these is ensuring an adequate pharmacokinetic profile, a key determinant of which is metabolic stability.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on predicting the metabolic stability of a particularly relevant chemical scaffold: 4-aminopiperidine-1-sulfonamide analogs. A drug's resistance to metabolic breakdown dictates its half-life, bioavailability, and dosing regimen, directly impacting its therapeutic efficacy and patient compliance.[3][] Furthermore, understanding metabolic pathways is crucial for identifying potentially toxic or active metabolites.[1][5] This document will delve into the core principles, prevalent metabolic routes, and both in vitro and in silico methodologies for assessing the metabolic fate of this important class of compounds.
The 4-Aminopiperidine-1-sulfonamide Scaffold: Structural and Metabolic Considerations
The 4-aminopiperidine-1-sulfonamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a diverse range of biological targets.[6][7] Its inherent structural features, however, present specific metabolic vulnerabilities that warrant careful consideration during the design and optimization phases of drug discovery.
The primary sites susceptible to metabolic transformation on this scaffold include:
The Piperidine Ring: Alicyclic amines like piperidine are known to undergo several metabolic reactions, including ring α-oxidation to form lactams, N-oxidation, and N-dealkylation.[8][9][10] The metabolic stability of the piperidine scaffold is highly dependent on the substitution patterns around the nitrogen atom.[7]
The Sulfonamide Moiety: Sulfonamides can undergo N-demethylation at the sulfonamide nitrogen, and the aromatic rings often attached to this group are susceptible to hydroxylation.[11] Bioactivation of the sulfonamide group can also lead to the formation of reactive metabolites.[5][12][13]
The 4-Amino Group and its Substituents: The primary or substituted amino group at the 4-position of the piperidine ring can be a site for various metabolic reactions, including N-dealkylation, which is a major metabolic route for many 4-aminopiperidine-containing drugs.[8][9]
The interplay of these structural features dictates the overall metabolic profile of the analog. A thorough understanding of these potential metabolic "hotspots" is the first step in designing more stable and efficacious drug candidates.
Common Metabolic Pathways for 4-Aminopiperidine-1-sulfonamide Analogs
The biotransformation of 4-aminopiperidine-1-sulfonamide analogs is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[14][15][16][17] These Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation reactions.
Phase I Metabolism:
N-dealkylation: This is a very common metabolic pathway for drugs containing a 4-aminopiperidine moiety, often catalyzed by CYP3A4.[8][9] The reaction involves the removal of an alkyl group attached to a nitrogen atom.
Hydroxylation: Aromatic rings and aliphatic carbons on the piperidine ring are susceptible to the addition of a hydroxyl group. This reaction is also primarily mediated by CYP enzymes.[14][15]
N-oxidation: The nitrogen atoms in the piperidine ring and the amino group can be oxidized.
Sulfonamide Metabolism: The sulfonamide group can undergo N-dealkylation if substituted.[11] Additionally, the aromatic portion of the sulfonamide is a target for hydroxylation.
Phase II Metabolism:
Following Phase I oxidation, the modified analogs can undergo conjugation reactions to increase their water solubility and facilitate excretion. Common Phase II reactions include:
Glucuronidation: The addition of glucuronic acid to hydroxyl or amino groups.
Sulfation: The addition of a sulfonate group.
The following diagram illustrates the potential metabolic pathways for a generic 4-aminopiperidine-1-sulfonamide analog.
Caption: Potential metabolic pathways for 4-aminopiperidine-1-sulfonamide analogs.
In Vitro Experimental Assays for Metabolic Stability Prediction
In vitro assays are the cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, providing crucial data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.[18][19] The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[20]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[19][21] This assay is a cost-effective and high-throughput method for initial screening of metabolic stability.[22]
Principle: The test compound is incubated with liver microsomes in the presence of the necessary cofactor, NADPH, which initiates the metabolic reactions.[23] The disappearance of the parent compound over time is monitored by LC-MS/MS.[21][24]
Prepare a 100 mM phosphate buffer (pH 7.4).[21][24]
Prepare a solution of the NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[21]
Incubation:
In a 96-well plate, add the phosphate buffer.
Add the test compound to achieve a final concentration of typically 1 µM.[24] The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.[24]
Add the liver microsomes (e.g., final concentration of 0.5 mg/mL).[23][25]
Pre-incubate the mixture at 37°C for a few minutes.
Initiate the reaction by adding the NADPH-regenerating system.
Incubate at 37°C with shaking.
Sampling and Reaction Termination:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[23][25]
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21][26][27]
Sample Analysis:
Centrifuge the samples to precipitate the proteins.[21]
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[21][28][29][30][31][32]
Data Analysis and Interpretation:
The rate of disappearance of the parent compound is used to calculate the following parameters:
Half-life (t1/2): The time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug.
The following table summarizes typical data obtained from a liver microsomal stability assay.
Compound
Half-life (t1/2, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Metabolic Stability Classification
Control (High Clearance)
< 10
> 100
Low
Control (Low Clearance)
> 60
< 10
High
Analog A
15
85
Moderate
Analog B
55
12
High
Analog C
5
150
Low
Causality Behind Experimental Choices:
Pooled Microsomes: Using microsomes pooled from multiple donors helps to average out inter-individual variability in enzyme expression and activity.[23]
NADPH-Regenerating System: This system ensures a sustained supply of NADPH, the essential cofactor for CYP450 enzymes, throughout the incubation period.[21]
LC-MS/MS Analysis: This analytical technique provides high sensitivity and selectivity for quantifying the parent compound in a complex biological matrix.[28][29][30][31][32]
Caption: Workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[27][33] This assay provides a more comprehensive assessment of a compound's metabolic fate as it also considers cellular uptake and the contribution of Phase II metabolism.[19][25][27]
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes.[26][33] The disappearance of the parent compound is monitored over time using LC-MS/MS.[26][27]
Experimental Protocol: Hepatocyte Stability Assay
Hepatocyte Preparation:
Thaw cryopreserved hepatocytes according to the supplier's protocol.
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E).[34]
Incubation:
In a 96-well plate, add the hepatocyte suspension (e.g., 0.5 x 106 cells/mL).[26]
Add the test compound to a final concentration of typically 1 µM.
Incubate at 37°C in a humidified incubator, often with gentle shaking.[34]
Sampling and Reaction Termination:
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension.[25][26]
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.[26][27]
Sample Analysis:
Centrifuge the samples to pellet cell debris and precipitated proteins.
Analyze the supernatant by LC-MS/MS.
Data Analysis and Interpretation:
Similar to the microsomal assay, the data is used to determine the half-life and intrinsic clearance. The intrinsic clearance values from hepatocyte assays can be scaled to predict in vivo hepatic clearance.[26]
Compound
Half-life (t1/2, min) in Hepatocytes
Intrinsic Clearance (CLint, µL/min/106 cells)
Predicted in vivo Hepatic Clearance
Analog A
25
27.7
Moderate
Analog B
90
7.7
Low
Analog C
10
69.3
High
Causality Behind Experimental Choices:
Intact Cells: Using whole hepatocytes provides a more physiologically relevant model that includes both Phase I and Phase II metabolism, as well as cellular transport processes.[27][33]
Cryopreserved Hepatocytes: While fresh hepatocytes are the gold standard, cryopreserved hepatocytes offer convenience and allow for experiments to be conducted on demand.[33]
Longer Incubation Times: Hepatocyte assays can be run for longer periods than microsomal assays, which is particularly useful for evaluating compounds with low turnover.[34]
In Silico Predictive Models for Metabolic Stability
In the early stages of drug discovery, when large numbers of compounds are being synthesized, in silico models can provide rapid predictions of metabolic stability, helping to prioritize which analogs to synthesize and test experimentally.[35][36][37] These computational tools use machine learning algorithms and quantitative structure-activity relationship (QSAR) models to predict a compound's metabolic fate based on its chemical structure.[35][38]
Common In Silico Approaches:
Site of Metabolism (SoM) Prediction: These models identify the specific atoms or functional groups on a molecule that are most likely to be metabolized by CYP enzymes.[39] This information can be used to guide chemical modifications to block metabolic hotspots and improve stability.
Intrinsic Clearance Prediction: QSAR models can be trained on large datasets of experimentally determined metabolic stability data to predict the intrinsic clearance of new compounds.[35][38]
Metabolite Prediction: Some software can predict the structures of the most likely metabolites of a parent compound.[39]
Advantages of In Silico Models:
High Throughput: Can screen virtual libraries of thousands of compounds.
Cost-Effective: Reduces the need for expensive and time-consuming in vitro experiments.
Early Insights: Provides valuable information at the design stage of drug discovery.
Limitations:
Predictive Accuracy: The accuracy of the predictions depends on the quality and diversity of the training data.
Not a Replacement for Experiments: In silico predictions should always be confirmed with experimental data.[37]
Caption: Workflow for using in silico models to predict metabolic stability.
Conclusion and Future Directions
The prediction of metabolic stability is a critical and iterative process in the development of 4-aminopiperidine-1-sulfonamide analogs as drug candidates. A multi-pronged approach that combines an understanding of the scaffold's inherent metabolic liabilities with a strategic application of both in vitro assays and in silico modeling is essential for success. Early and accurate assessment of metabolic stability allows for the timely optimization of lead compounds, ultimately increasing the probability of identifying a clinical candidate with a favorable pharmacokinetic profile.[][18][40]
Future advancements in this field will likely involve the development of more sophisticated in silico models with improved predictive accuracy, as well as the use of more complex in vitro systems, such as 3D liver models, that more closely mimic the in vivo environment. By embracing these innovative approaches, drug discovery teams can more effectively navigate the challenges of metabolic instability and bring safer and more effective medicines to patients.
References
Hepatocyte Stability. (n.d.). Cyprotex.
What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse.
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (2023, March 15). Environmental Science & Technology.
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
Sulfonamide-induced cutaneous drug reactions: role of bioactivation, oxidative stress and folate deficiency. (n.d.). University of Iowa.
LC-MS/MS in Metabolite Analysis. (n.d.). Scribd.
Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. (2000, November 1).
In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022, September 2). ACS Publications.
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. (2023, April 4). PubMed.
In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs.
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. (2023, February 27). ACS Publications.
The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (2024, September 13). Longdom Publishing.
In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. (2016, September 15). NIH Research Festival.
What is the biochemical effect of sulphonamides? (2023, April 8). Quora.
Hepatocyte Stability Assay. (n.d.). Domainex.
MetStabOn—Online Platform for Metabolic Stability Predictions. (2018, March 30). MDPI.
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC.
metabolic stability in liver microsomes. (n.d.). Mercell.
Microsomal Stability. (n.d.). Cyprotex.
Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray.
In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. (n.d.). Thermo Fisher Scientific.
Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. (2025, May 31). Arome Science.
LC-MS: Advanced Approach in Metabolomics Analysis. (n.d.). Creative Proteomics.
Tackling metabolism issues in drug discovery with in silico methods. (2024, November 18). AZoNetwork.
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. (2023, March 15). Semantic Scholar.
Bioactivation of the Sulfonamide, Sulfamethoxazole. (n.d.). ResearchGate.
How Does LC-MS Identify Proteins and Metabolites? (2025, May 9). Patsnap Synapse.
Haptenation of sulfonamide reactive metabolites to cellular proteins. (2002, November 15). PubMed.
Biotransformation of Sulfonamide Antibiotics in Activated Sludge: The Formation of Pterin-Conjugates Leads to Sustained Risk. (2018, June 5). PubMed.
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). PMC.
Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development. (n.d.). PMC.
A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candidates. (n.d.). Benchchem.
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011, June 18). ACS Publications.
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions.
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19).
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC.
Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022, October 19). ACS Omega.
Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.). PMC.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
Piperidine. (n.d.). Wikipedia.
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11).
Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. (2022, September 8).
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom Publishing.
Application Note: Synthesis of 4-Aminopiperidine-1-sulfonamide Derivatives
Abstract & Medicinal Chemistry Significance The 4-aminopiperidine-1-sulfonamide scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1] It serves as a critical core in the development of Carbonic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Medicinal Chemistry Significance
The 4-aminopiperidine-1-sulfonamide scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1] It serves as a critical core in the development of Carbonic Anhydrase Inhibitors (CAIs) , GPCR ligands (specifically CCR5 antagonists), and HCV assembly inhibitors .
The synthetic challenge lies in the orthogonal differentiation of the two nitrogen centers: the nucleophilic 4-amino group and the secondary piperidine nitrogen. This guide provides three validated protocols for synthesizing these derivatives, prioritizing regioselectivity and yield. We focus on the Chlorosulfonyl Isocyanate (CSI) route as the "Gold Standard" for primary sulfonamides due to its mild conditions and operational safety compared to traditional sulfamide reflux methods.
Strategic Retrosynthesis & Logic
To ensure regioselectivity, the 4-amino group must be masked before sulfamoylation. The most robust strategy employs 4-(N-Boc-amino)piperidine as the starting material. This allows for a convergent synthesis where the final deprotection step simultaneously reveals the 4-amine and the primary sulfonamide (if the CSI-tBuOH method is used).
Workflow Visualization
The following diagram illustrates the strategic disconnections and decision tree for selecting the appropriate protocol.
Caption: Strategic decision tree for the synthesis of 4-aminopiperidine-1-sulfonamides based on target substitution.
Protocol A: The CSI Method (Primary Sulfonamides)
Best for: Synthesizing unsubstituted sulfonamides (
) with high purity.
Mechanism: In situ generation of -Boc-sulfamoyl chloride, followed by amine coupling and global deprotection.
Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Step-by-Step Procedure
Preparation of Burgess-type Intermediate:
Flame-dry a round-bottom flask and purge with
.
Add CSI (1.1 equiv) to anhydrous DCM (0.2 M concentration relative to CSI). Cool to 0°C .[2]
Critical Step: Dropwise add a solution of t-Butanol (1.1 equiv) in DCM over 15 minutes.
Observation: Stir at 0°C for 30 minutes. The solution generates tert-butyl chlorosulfonylcarbamate (
) in situ.
Coupling Reaction:
Prepare a separate solution of 4-(N-Boc-amino)piperidine (1.0 equiv) and TEA (2.5 equiv) in DCM.
Cannulate (or add dropwise via syringe) the amine solution into the CSI/t-BuOH mixture at 0°C .
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: TLC (50% EtOAc/Hexane) will show the consumption of the starting piperidine.
Workup:
Quench with 0.1 M HCl (cold).
Extract with DCM (
). Wash combined organics with Brine.
Dry over
, filter, and concentrate.
Result: You now have the Bis-Boc protected intermediate (Boc on the 4-amine, Boc on the sulfonamide).
Global Deprotection:
Dissolve the crude intermediate in DCM (or Dioxane).
Add TFA (20% v/v) or 4M HCl/Dioxane . Stir at RT for 2–4 hours.
Concentrate to dryness.
Purification: The resulting salt can be converted to the free base using basic resin (e.g., Amberlyst A-21) or purified via Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).
Deprotect the 4-Boc group using 4M HCl in Dioxane (as in Protocol A).
Comparative Data & Selection Guide
Parameter
Protocol A (CSI)
Protocol B (Sulfamoyl Cl)
Protocol C (Sulfamide Reflux)*
Target Product
Primary ()
Substituted ()
Primary ()
Conditions
Mild ()
Mild to Moderate
Harsh (Reflux )
Yield (Typical)
85–95%
70–90%
30–50%
Safety Profile
Caution: CSI is corrosive/reactive
Standard
Caution: Ammonia evolution
Purification
Clean (Boc byproducts volatile)
Requires chromatography
Difficult (Sulfamide removal)
*Protocol C (Refluxing amine with sulfamide in dioxane) is considered a legacy method and is not recommended unless reagents for Protocol A are unavailable.
Critical Control Points & Troubleshooting
CSI Handling (Safety Critical)
CSI is violently reactive with water. Always use oven-dried glassware and handle under an inert atmosphere (
or Ar). If the CSI bottle has a crust, distill it before use for optimal yields, although slightly yellow commercial CSI often works for this robust reaction.
Regioselectivity
Using 4-aminopiperidine (unprotected) directly with CSI or Sulfamoyl chlorides will result in a mixture of N1-sulfonylation, N4-sulfonylation, and bis-sulfonylation. Always use the 4-Boc protected starting material.
Purification of Sulfonamides
Sulfonamides are polar.
TLC Stain: Use Ninhydrin (for the amine) or
.
Flash Chromatography: A gradient of DCM:MeOH (95:5 to 90:10) is usually effective.
Crystallization: Many sulfonamide derivatives crystallize well from EtOAc/Heptane.
References
Synthesis of 4-substituted-4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. (2004). Describes the utility of the 4-aminopiperidine scaffold in CCR5 antagonists.
Chlorosulfonyl Isocyanate (CSI) in Organic Synthesis. Organic Syntheses. (1966).[3] The foundational protocol for handling CSI and generating sulfamoyl chlorides.
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. (2014). Demonstrates the biological application of this specific core.[1][5][6]
Mild and General Method for the Synthesis of Sulfonamides. Journal of Organic Chemistry. Reviews various methods including the CSI route vs. sulfonyl chloride route.
This guide details the strategic application of 4-Aminopiperidine-1-sulfonamide scaffolds in click chemistry. It focuses on two primary methodologies: SuFEx (Sulfur-Fluoride Exchange) for the de novo construction of the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic application of 4-Aminopiperidine-1-sulfonamide scaffolds in click chemistry. It focuses on two primary methodologies: SuFEx (Sulfur-Fluoride Exchange) for the de novo construction of the sulfonamide linkage, and CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) where the scaffold serves as a rigid, physiochemically optimized linker in PROTACs and DNA-Encoded Libraries (DELs).
Executive Summary & Scientific Rationale
The 4-aminopiperidine-1-sulfonamide moiety represents a "privileged scaffold" in modern drug discovery. Unlike flexible PEG or alkyl chains, the piperidine ring introduces structural rigidity, reducing the entropic penalty of ligand binding. The sulfonamide group (
) serves as a bioisostere for amides, offering improved metabolic stability against proteases and unique hydrogen-bonding vectors.
Why this Scaffold?
Physiochemical Control: The basicity of the 4-amino group (pKa ~10) allows for salt formation and solubility modulation, while the 1-sulfonamide is neutral and stable.
SuFEx "Click" Compatibility: The 1-sulfonamide bond is the direct product of the reaction between 4-aminopiperidine and Sulfonyl Fluorides (
), the hallmark reagents of SuFEx click chemistry.
PROTAC Utility: In Proteolysis Targeting Chimeras (PROTACs), this linker prevents "linker collapse" (where the linker folds onto itself), maintaining the critical distance between the E3 ligase and the Protein of Interest (POI).
Mechanism of Action & Pathway Visualization
The utilization of this linker typically follows a "Connect-and-Click" workflow. Below is the mechanistic pathway for generating these linkers via SuFEx and subsequently using them in CuAAC.
Protocol A: SuFEx-Mediated Synthesis of the Sulfonamide Linker
Objective: To covalently attach the piperidine linker to a core scaffold (e.g., a fluorophore or drug pharmacophore) utilizing the high reactivity of sulfonyl fluorides.
Catalyst (Optional): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG.
Solvent: Acetonitrile (MeCN) or THF.
Step-by-Step Procedure:
Preparation: Dissolve the Sulfonyl Fluoride (1.0 mmol) in anhydrous MeCN (5 mL) in a glass vial containing a magnetic stir bar.
Addition: Add 4-(N-Boc-amino)piperidine (1.0 mmol) followed by DBU (1.2 mmol).
Expert Insight: While SuFEx can proceed without base on highly reactive hubs (like ESF), DBU acts as a catalyst to activate the S-F bond and scavenge the HF byproduct, forming DBU-HF salt.
Reaction: Stir at Room Temperature (RT) for 30–60 minutes.
Monitoring: Monitor by LC-MS. The S-F bond is "invisible" to standard UV but the product mass (
) will shift clearly.
Workup: Dilute with EtOAc (20 mL), wash with 0.5M HCl (to remove DBU), then Brine. Dry over
.
Deprotection: Resuspend the crude solid in DCM:TFA (4:1) for 1 hour to remove the Boc group, yielding the free 4-aminopiperidine-1-sulfonamide salt.
Protocol B: Converting the Linker for CuAAC (Azide Functionalization)
Objective: To convert the free 4-amine into a "clickable" azide handle.
Diazo Transfer Reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl).
Base:
and (catalytic).
Step-by-Step Procedure:
Dissolution: Dissolve the amine substrate (1.0 equiv) in MeOH (0.1 M).
Reagent Addition: Add ISA·HCl (1.2 equiv),
(2.0 equiv), and (0.01 equiv).
Reaction: Stir at RT for 3–12 hours. The color typically changes from pale blue to green.
Quenching: Dilute with water and extract with EtOAc.
Safety Note: Azides are potentially explosive. Keep molecular weight ratio
. This scaffold is generally safe due to the heavy sulfonamide/piperidine mass.
Result: You now have an Azido-piperidine-sulfonamide linker ready for CuAAC.
Comparative Data: Linker Performance
When selecting a linker for PROTACs or conjugates, the 4-aminopiperidine-1-sulfonamide offers distinct advantages over traditional chains.
Feature
PEG Linkers
Alkyl Chains
4-Aminopiperidine-1-sulfonamide
Rigidity
Low (Floppy)
Moderate
High (Conformationally Restricted)
Solubility
High
Low
Moderate to High (Tunable via amine)
Permeability
Low (if long)
High
High (Lipophilic core + polar surface)
Metabolic Stability
Oxidative cleavage risk
Stable
High (Sulfonamide is protease resistant)
Click Chemistry
Azide/Alkyne termini
Azide/Alkyne termini
SuFEx Native + Azide/Alkyne compatible
Critical Quality Control (QC) & Validation
To ensure the integrity of the linker system, the following QC steps are mandatory:
19F NMR (For SuFEx):
Pre-Reaction: Sulfonyl Fluoride signal appears at +65 ppm (aryl) or +50-60 ppm (alkyl).
Post-Reaction: Complete disappearance of the S-F peak confirms conversion to the sulfonamide.
LC-MS Validation:
Check for the characteristic isotopic pattern of Sulfur (
is 4.2% of ).
Ensure no hydrolysis product (
) is present (M-18 relative to product is often not seen, but M+1 of acid is distinct).
Ellman's Test (For Free Amine):
After Boc-deprotection (Protocol A, Step 5), use Ellman's reagent to quantify the free amine concentration before proceeding to the next click step.
References
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3] Angewandte Chemie International Edition. Link
Boc Sciences. Linkers for PROTAC Design. Boc Sciences Application Notes.
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Link
Jones, L. H. (2023).[4] SuFEx Click Chemistry for Chemical Biology and Drug Discovery.[3] Sigma-Aldrich Technical Guides. Link
Improving yield in 4-Aminopiperidine-1-sulfonamide coupling reactions
Technical Support Case: #APS-2026-OPT Subject: Optimization of Amide Coupling & Functionalization of 4-Aminopiperidine-1-sulfonamide Welcome to the Technical Support Center. You are likely encountering low yields when ut...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Case: #APS-2026-OPT
Subject: Optimization of Amide Coupling & Functionalization of 4-Aminopiperidine-1-sulfonamide
Welcome to the Technical Support Center. You are likely encountering low yields when utilizing 4-aminopiperidine-1-sulfonamide (CAS 100134-82-5) as a nucleophile in amide coupling or SNAr reactions.
This scaffold presents a specific "solubility-reactivity paradox":
Polarity: The sulfonamide moiety (
) confers high polarity and poor solubility in standard organic solvents (DCM, Toluene).
Nucleophilicity: The electron-withdrawing sulfonyl group at N1 lowers the pKa of the C4-amine (relative to unsubstituted piperidine), making it less reactive toward weak electrophiles.
Amphotericity: The primary sulfonamide protons are acidic (
), creating potential for side reactions with strong bases.
The following guide breaks down the troubleshooting process into Solubility , Coupling Conditions , and Workup Recovery .
Part 1: Diagnostic & Decision Matrix
Before altering your chemistry, diagnose the root cause of the yield loss using this logic flow.
Figure 1: Diagnostic flowchart for identifying the source of yield loss in piperidine-sulfonamide couplings.
Part 2: Critical Troubleshooting (FAQs)
Category A: Reaction Conditions (The "Conversion" Problem)
Q: I am using EDC/HOBt in DCM, but conversion is stalled at 40%. Why?A: This is a classic failure mode for this scaffold.
Solubility: 4-Aminopiperidine-1-sulfonamide is often insoluble in Dichloromethane (DCM). If the amine is not in solution, it cannot attack the activated ester.
Reactivity: The C4-amine is less nucleophilic than a standard piperidine. The intermediate active ester (OBt ester) may hydrolyze faster than the amine can attack it.
Protocol Fix:
Switch Solvent: Use DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) . If you must use a lower boiling solvent, use a 4:1 mixture of THF:DMF .
Switch Reagent: Move to T3P (Propylphosphonic anhydride) .[1] T3P is highly effective for less nucleophilic amines and works exceptionally well in EtOAc/DMF mixtures.
Q: Can I use HATU? It usually works for everything.A: Yes, HATU will drive the reaction to completion due to the high reactivity of the At-ester intermediate. However, removing the tetramethylurea byproduct and residual HATU fragments can be difficult if your product is also polar.
Recommendation: Use HATU only if T3P fails. If using HATU, ensure you perform a "basic wash" (saturated
) followed by an "acidic wash" (0.5M HCl) only if your product does not contain other basic nitrogens.
Q: Is the primary sulfonamide (
) interfering with the coupling?A: Generally, no. The C4-aliphatic amine is significantly more nucleophilic than the sulfonamide nitrogen. However, if you use strong bases (like NaH) or large excesses of highly reactive electrophiles (acid chlorides), you may observe bis-acylation.
Control: Use mild organic bases like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine). Keep base equivalents between 2.0–3.0 eq.
Part 3: The "Gold Standard" Protocol (T3P Method)
This protocol is optimized for 4-aminopiperidine-1-sulfonamide to maximize conversion and simplify workup.
Reagents:
Carboxylic Acid (1.0 eq)
4-Aminopiperidine-1-sulfonamide (1.1 eq)
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)
Pyridine or DIPEA (3.0 eq)
Solvent: Ethyl Acetate (EtOAc) with minimal DMF added only if required to dissolve the amine.
Step-by-Step:
Dissolution: Dissolve the carboxylic acid and the amine in EtOAc. If the mixture is cloudy, add dry DMF dropwise until clear (usually 10-20% volume).
Base Addition: Cool to 0°C. Add Pyridine (or DIPEA). Note: T3P requires a base to drive the cycle.
Activation: Add T3P solution dropwise.
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[2][3] (Reaction is typically fast, 1–4 hours).
Workup (The Critical Step):
Unlike EDC/HATU, T3P byproducts are water-soluble.
Dilute with excess EtOAc.
Wash 2x with Water .
Wash 1x with 10% Citric Acid (removes excess amine/pyridine).
Wash 1x with Sat.
(removes unreacted acid).
Dry over
and concentrate.
Part 4: Workup & Purification (The "Recovery" Problem)
Q: My LCMS shows 100% conversion, but I recover <20% mass after extraction. Where did it go?A: Your product likely partitioned into the aqueous phase. The sulfonamide group makes the molecule a "polar magnet."
Troubleshooting Table: Recovery Strategies
Scenario
Observation
Recommended Strategy
Standard Extraction
Product lost to aqueous layer.
Salting Out: Saturate the aqueous layer with solid NaCl. Re-extract with 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc:iPrOH (3:1) . Avoid DCM.
Precipitation
Product crashes out during reaction.
Filtration Workup: Do not extract. Add water to the reaction mixture (anti-solvent) to complete precipitation. Filter the solid, wash with water and .
Chromatography
Product streaks on Silica.
DCM:MeOH:: Use a solvent system of 90:10:1 (DCM:MeOH:Ammonium Hydroxide). The ammonia keeps the sulfonamide deprotonated/neutral and reduces streaking.
Part 5: Mechanistic Visualization
The following diagram illustrates why T3P is the superior choice for this specific scaffold, highlighting the solubility-driven workup advantage.
Figure 2: The T3P coupling pathway.[1] Note the clean separation of water-soluble phosphorus byproducts from the sulfonamide product.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140-177. Link
Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development, 15, 1207. Link
BenchChem Technical Data. (2025). Troubleshooting Low Yield in Amide Bond Formation. Link
Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-aminopiperidine-1-sulfonamide (CAS 100134-82-5) before handling.
Overcoming solubility issues of 4-Aminopiperidine-1-sulfonamide in water
Technical Support Center: Solubility Optimization Guide Ticket ID: #SOL-4AP-SULF-001 Subject: Overcoming Solubility Issues of 4-Aminopiperidine-1-sulfonamide Status: Open Urgency: High (Blocker for Biological Assays)[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization GuideTicket ID: #SOL-4AP-SULF-001
Subject: Overcoming Solubility Issues of 4-Aminopiperidine-1-sulfonamide
Status: Open
Urgency: High (Blocker for Biological Assays)[1]
Executive Summary: The Physicochemical Challenge
You are likely encountering solubility difficulties with 4-Aminopiperidine-1-sulfonamide because of its competing functional groups.[1] This molecule contains a basic primary amine (
) and a polar but often crystalline-promoting sulfonamide moiety.[1]
At neutral pH (water/PBS), the molecule exists in an equilibrium that favors strong intermolecular hydrogen bonding (sulfonamide donor/acceptor pairs) over interaction with water molecules.[1] To dissolve it, we must disrupt this crystal lattice energy using ionization (pH) , dielectric modification (cosolvents) , or inclusion complexation .[1]
Diagnostic Workflow: The Decision Matrix
Before proceeding, identify your end-use application.[1] Chemical synthesis allows for harsh pH adjustments, while biological assays require physiological compatibility.[1]
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.[1]
Module 1: pH Manipulation (The "Proton Switch")
Best For: Chemical synthesis, HPLC sample prep, non-cellular assays.[1]
The primary amine at the C4 position of the piperidine ring is your "solubility handle."[1] By lowering the pH, you protonate this amine (
), creating a cationic species that is highly water-soluble.[1]
Protocol: In-Situ Salt Formation
Calculate Molarity: Determine the moles of 4-Aminopiperidine-1-sulfonamide.
Acid Selection: Use 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid.
Titration: Add 1.1 equivalents of acid to the solid compound before adding the bulk water.[1]
Dissolution: Add water dropwise with vortexing. The solid should dissolve rapidly as the salt forms.[1]
Why this works: The lattice energy of the neutral sulfonamide crystal is overcome by the high solvation energy of the ammonium cation [1].[1]
Module 2: Cosolvent Systems (Biological Compatibility)
Best For: High-throughput screening (HTS), enzyme assays.[1]
If pH adjustment is toxic to your biological target, use a water-miscible organic solvent to lower the dielectric constant of the medium.[1]
Recommended Solvent Systems:
Solvent System
Recommended Ratio (v/v)
Max Stock Conc.
Biological Risk
DMSO
100% Stock 0.1-1% Final
~50-100 mM
Low (at <1%)
PEG 400 / Water
50:50
~20 mM
Very Low
Ethanol
Not Recommended
Low
High Volatility
Step-by-Step Protocol:
Primary Solubilization: Dissolve the solid compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 100 mM). Sonicate if necessary.[1]
Intermediate Dilution (Critical Step): Do not pipette DMSO directly into PBS. This causes "crash-out" precipitation.[1]
Correct Method: Dilute the DMSO stock into a mixture of PEG400/Water (1:1) first.[1]
Final Dilution: Add the intermediate solution to your assay buffer.
Module 3: Advanced Formulation (Cyclodextrins)
Best For: Animal studies (in vivo), sensitive cell lines, long-term stability.[1]
Sulfonamides have a high affinity for the hydrophobic cavity of
-Cyclodextrins.[1] This encapsulates the hydrophobic sulfonamide tail while exposing the hydrophilic exterior to water, preventing precipitation without using toxic organic solvents [2].[1]
Protocol: HP-
-CD Complexation
Vehicle Prep: Prepare a 20% (w/v) solution of (2-Hydroxypropyl)-
Mechanism: The piperidine ring and sulfonamide moiety displace water from the cyclodextrin cavity, driven by the release of enthalpy-rich water molecules [3].[1]
Frequently Asked Questions (FAQs)
Q: Why does the compound precipitate when I add my DMSO stock to PBS?A: This is the "Solvent Shift" effect.[1] DMSO solvates the hydrophobic regions of the sulfonamide.[1] When you add PBS, the water molecules strip away the DMSO shield.[1] Because the pH of PBS (7.[1]4) is likely not low enough to fully protonate the amine (depending on the exact
shift caused by the sulfonamide), the neutral molecule crashes out. Fix: Use the intermediate dilution step (Module 2) or lower the buffer pH slightly to 6.5 if the assay permits.
Q: Can I sonicate the solution to dissolve it?A: Sonication helps break up crystal aggregates but will not change intrinsic thermodynamic solubility.[1] If the solution is cloudy after 5 minutes of sonication, it is supersaturated and will precipitate later.[1] You must change the solvent system (add acid or cyclodextrin).[1]
Q: Is the sulfonamide group acidic?A: Typically, primary sulfonamides (
) have a around 10.[1] However, in 4-Aminopiperidine-1-sulfonamide, the sulfonamide is likely a sulfamide linkage () or attached to the piperidine nitrogen.[1] This generally reduces acidity compared to aryl-sulfonamides.[1] Do not rely on base (NaOH) to dissolve this unless you go to pH > 12, which is rarely useful for biology.[1]
References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
Mura, P. (2014).[1] Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Temperature for 4-Aminopiperidine-1-sulfonamide
Executive Summary: The Thermal Landscape
Senior Application Scientist Note:
Synthesizing 4-aminopiperidine-1-sulfonamide presents a classic chemoselectivity challenge. You have two nucleophilic nitrogens: the secondary amine at position 1 (piperidine ring) and the primary amine at position 4.
Successful synthesis almost invariably requires protecting the C4-amine (typically as a Boc-carbamate , tert-butyl piperidin-4-ylcarbamate) before sulfamoylation. Therefore, "optimizing temperature" is not just about driving the sulfonylation; it is about balancing reaction kinetics against protecting group stability and dimerization (bis-sulfamide formation).
This guide covers the two dominant synthetic routes:
Route A (Transamidation): Reaction with Sulfamide (
). Thermodynamically controlled.
Route B (Sulfamoyl Chloride): Reaction with Sulfamoyl Chloride (
). Kinetically controlled.
Module 1: High-Temperature Transamidation (The Sulfamide Route)
Context: This is the preferred industrial route due to the stability of solid sulfamide. It proceeds via the elimination of ammonia (
).
Critical Temperature Parameters
Parameter
Optimal Range
Mechanistic Rationale
Reaction Temp
100°C – 105°C
Required to drive the equilibrium by expelling gas. Below 90°C, conversion stalls.[1]
Solvent Choice
1,4-Dioxane
Boiling point (101°C) acts as an internal temperature limiter, preventing thermal degradation of the Boc group.
Reflux Type
Open System
You must allow to escape. A sealed tube will suppress the forward reaction (Le Chatelier’s principle).
Troubleshooting Guide: Route A
Q: I am refluxing at 100°C in dioxane, but conversion is stuck at 60%. Increasing T doesn't help.
Diagnosis: Ammonia saturation.
The Fix: The reaction is an equilibrium:
. If your condenser is too efficient or the system is closed, ammonia stays in solution.
Protocol Adjustment:
Ensure a steady stream of inert gas (
) flows over the reaction to sweep away evolved ammonia.
Switch to a solvent with a slightly higher boiling point if using water-miscible solvents, or use a Dean-Stark trap if water is a co-product (though less relevant here).
Do not exceed 110°C, or you risk thermal cleavage of the Boc group (
of Boc decreases significantly >120°C in acidic/polar media).
Q: I see a major impurity at M+ mass units consistent with a "dimer."
Diagnosis: Formation of the bis-sulfamide (
).
Root Cause: Temperature too high relative to sulfamide concentration.
The Fix:
Use a large excess of sulfamide (2.0 – 3.0 equivalents).
Lower the temperature slightly (95°C) and extend reaction time.
Ensure the amine is added slowly to the hot sulfamide solution, rather than mixing all at once.
Context: This route uses pre-formed or in-situ generated sulfamoyl chloride. It is faster but highly exothermic.
Critical Temperature Parameters
Parameter
Optimal Range
Mechanistic Rationale
Addition Temp
-10°C to 0°C
Controls the violent exotherm and prevents hydrolysis of the acid chloride by trace moisture.
Reaction Temp
RT (20-25°C)
Allows the reaction to complete after the initial electrophilic attack.
Quench Temp
< 10°C
Prevents rapid heat generation during aqueous workup.
Troubleshooting Guide: Route B
Q: My yield is low, and I see starting material remaining despite using excess acid chloride.
Diagnosis: Hydrolysis competition.
The Fix: Sulfamoyl chloride hydrolyzes rapidly in the presence of water, especially if the temperature spikes.
Strict Control: Ensure the internal temperature never exceeds 5°C during addition.
Reagent Quality: If generating
in situ (from Chlorosulfonyl isocyanate + Formic acid), ensure the gas evolution (, ) has ceased before adding the amine, and keep it cold.
Q: The reaction mixture turned into a solid block.
Diagnosis: Solvent freezing or salt precipitation.
The Fix: DCM (Dichloromethane) is standard but can precipitate amine salts at 0°C.
Switch Solvent: Use THF (Tetrahydrofuran) or Acetonitrile if solubility is an issue.
Base Management: Use a soluble organic base (TEA or DIPEA) and ensure the volume is sufficient (0.1 M concentration).
Experimental Protocols
Protocol A: Sulfamide Reflux (Recommended for Scalability)
Setup: 3-neck round bottom flask with reflux condenser and
inlet.
Charge: Add 4-Boc-aminopiperidine (1.0 equiv) and Sulfamide (2.5 equiv) to 1,4-Dioxane (10 mL/g).
Heating: Heat to reflux (internal temp ~100-101°C).
Monitoring: Stir for 12-16 hours. Monitor by TLC/LC-MS.
Checkpoint: If conversion stalls, sparge with
for 15 mins.
Workup: Cool to RT. Filter off excess sulfamide solids. Concentrate filtrate.[2] Partition between EtOAc and Water.[3]
Protocol B: Sulfamoyl Chloride (Recommended for Small Scale/Speed)
Reagent Prep: Prepare/purchase sulfamoyl chloride in DCM.
Setup: Place 4-Boc-aminopiperidine (1.0 equiv) and Triethylamine (1.2 equiv) in DCM under
.
Cooling: Cool the amine solution to 0°C (Ice/Water bath).
Addition: Dropwise add Sulfamoyl Chloride (1.1 equiv) over 30 mins. Do not let internal T > 5°C.
Warming: Remove ice bath and stir at RT for 2-4 hours.
Quench: Pour into ice-cold saturated
.
Visualizing the Logic
Diagram 1: Temperature Optimization Decision Tree
This diagram guides you through selecting the correct temperature strategy based on your available reagents and constraints.
Caption: Decision logic for thermal control based on reagent selection. Route A relies on thermodynamic forcing (reflux), while Route B relies on kinetic control (cooling).
Diagram 2: Impurity Formation vs. Temperature
Understanding where your reaction fails based on temperature deviations.
Caption: Thermal failure modes. Deviating from the 100-105°C window results in specific chemical failures: kinetic stalling (low T) or protecting group loss (high T).
References
Reitz, A. B., et al. (2009). Synthesis of Sulfamides and Sulfamates. Chemical Reviews. A comprehensive review of sulfamide chemistry, detailing the transamidation mechanism and thermal requirements.
Maryanoff, B. E., et al. (1987). Structure-activity studies on anticonvulsant sulfamates. Journal of Medicinal Chemistry. Establishes the foundational protocols for reacting amines with sulfamide in refluxing dioxane.
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Discusses the stability of the sulfamoyl moiety and protecting group strategies (Boc) during synthesis.
Estévez, V., et al. (2014).[4] Direct Synthesis of Sulfamides from Sulfamide and Amines. Synlett. Provides modern optimization for the transamidation route, specifically highlighting ammonia removal strategies.
Technical Support Center: A Guide to Handling the Hygroscopic Nature of 4-Aminopiperidine-1-sulfonamide Salts
Welcome to the technical support center for 4-Aminopiperidine-1-sulfonamide and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges as...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Aminopiperidine-1-sulfonamide and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of these compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific rationale behind them to ensure the integrity and reproducibility of your experiments.
A Note on Specificity: Direct literature on the hygroscopic properties of 4-Aminopiperidine-1-sulfonamide salts is limited. Therefore, this guide is built upon extensive experience and established best practices for handling hygroscopic pharmaceutical compounds, particularly those containing sulfonamide and piperidine moieties.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions and concerns when working with 4-Aminopiperidine-1-sulfonamide salts.
Q1: What does it mean if a compound is "hygroscopic" and why is it a concern for my experiments?
A1: Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding atmosphere[1]. For a compound like 4-Aminopiperidine-1-sulfonamide, this is a critical parameter to control for several reasons:
Inaccurate Weighing: Absorption of atmospheric moisture can lead to significant errors in weighing, resulting in incorrect concentrations and stoichiometry in your reactions[2].
Chemical Degradation: The presence of water can initiate or accelerate degradation pathways, such as hydrolysis of the sulfonamide group, particularly under acidic conditions[2]. While many sulfonamides are hydrolytically stable under typical environmental pH, the specific stability of 4-Aminopiperidine-1-sulfonamide in the presence of moisture is not extensively documented[3].
Altered Physical Properties: Moisture can cause the solid material to cake or deliquesce (dissolve in the absorbed water), which can impact handling, flowability, and dissolution rates in downstream applications[4].
Impact on Biological Assays: Inaccurate concentrations due to water absorption can lead to misleading results in biological assays.
Q2: I've noticed the weight of my 4-Aminopiperidine-1-sulfonamide salt is drifting upwards on the analytical balance. What's happening and what should I do?
A2: An upward drift in weight is a classic sign of a hygroscopic substance absorbing moisture from the air[2]. To obtain an accurate weight, you need to minimize the compound's exposure to the atmosphere. Here are some immediate actions:
Use a Weighing Bottle: Weigh the compound in a tared, sealed weighing bottle. This minimizes air exposure during the weighing process[5].
Work Quickly: Have all necessary equipment ready to minimize the time the container is open.
Consider a Controlled Environment: If possible, weigh the compound in a glove box with a controlled, low-humidity atmosphere.
Q3: How should I properly store my 4-Aminopiperidine-1-sulfonamide salts to prevent moisture absorption?
A3: Proper storage is the first line of defense against hygroscopicity. We recommend the following:
Tightly Sealed Containers: Store the compound in a tightly sealed container, preferably with a screw cap and a liner.
Use of Desiccants: Place the primary container inside a secondary container, such as a desiccator or a sealed bag, containing a desiccant (e.g., silica gel, molecular sieves)[4].
Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
Controlled Temperature: Store at a consistent, cool room temperature as recommended on the product's safety data sheet (SDS). Avoid storing in areas with significant temperature fluctuations, which can lead to condensation.
Q4: Can I dry my 4-Aminopiperidine-1-sulfonamide salt if it has been exposed to moisture?
A4: Drying is possible, but it must be done with caution to avoid thermal degradation.
Vacuum Oven: Drying in a vacuum oven at a gentle temperature (e.g., 40-50 °C) is a common method. The exact temperature and duration will depend on the thermal stability of the specific salt form.
Desiccator: For less severe moisture absorption, placing the compound in a desiccator under vacuum for an extended period may be sufficient.
Thermal Stability: It is crucial to determine the thermal stability of your specific salt form before heating. Techniques like Thermogravimetric Analysis (TGA) can provide this information.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem
Potential Cause
Troubleshooting Steps & Scientific Rationale
Inconsistent results in biological assays.
Inaccurate concentration due to moisture absorption.
1. Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your compound batch[6]. This will allow you to correct for the water weight and prepare solutions of the correct concentration. 2. Implement Strict Handling Procedures: Follow the weighing and storage protocols outlined in this guide to minimize future moisture absorption.
Poor solubility or unexpected precipitation in organic solvents.
The presence of absorbed water can alter the solubility profile of the compound.
1. Use Anhydrous Solvents: Ensure that the solvents you are using are of high purity and are anhydrous. 2. Dry the Compound: If you suspect water contamination, dry the compound using the appropriate methods described in the FAQs.
Evidence of degradation in analytical characterization (e.g., unexpected peaks in HPLC/LC-MS).
Moisture-induced hydrolysis or other degradation pathways.
1. Analyze a Fresh Sample: Compare the analytical data of the suspect sample with a freshly opened, properly handled sample. 2. Forced Degradation Studies: To understand potential degradation pathways, a forced degradation study can be performed by intentionally exposing the compound to moisture and analyzing the resulting products[2]. This can help in identifying and tracking degradants.
Caking or clumping of the solid material.
Significant moisture absorption leading to changes in the physical state of the powder.
1. Gentle Grinding: If the material has caked, you may be able to gently grind it back into a powder in a low-humidity environment. 2. Drying: Dry the material as described previously to remove excess moisture. 3. Improve Storage: Re-evaluate your storage conditions to prevent recurrence.
Experimental Protocols
Protocol 1: Accurate Weighing of Hygroscopic 4-Aminopiperidine-1-sulfonamide Salts
This protocol minimizes atmospheric exposure during weighing.
Materials:
Analytical balance (in a draft-free location)
Weighing bottle with a ground-glass stopper or a screw cap
Spatula
Tweezers or forceps
Desiccator for temporary storage
Procedure:
Place the closed weighing bottle on the analytical balance and tare it.
Remove the weighing bottle from the balance and take it to your workspace.
Quickly add the approximate amount of the 4-Aminopiperidine-1-sulfonamide salt to the weighing bottle and immediately close it.
Place the closed weighing bottle back on the analytical balance and record the weight.
Dispense the required amount of the compound from the weighing bottle into your reaction vessel or for solution preparation.
Immediately close the weighing bottle and re-weigh it. The difference between the two weights is the exact amount of compound dispensed.
Return the main stock of the compound to proper storage immediately.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a sample[6].
Materials:
Karl Fischer titrator (volumetric or coulometric)
Appropriate KF reagents (e.g., Hydranal™)
Anhydrous methanol or other suitable solvent
Gastight syringe for liquid samples or a weighing boat for solid samples
Procedure:
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low, stable drift.
Reagent Standardization: Standardize the KF reagent using a certified water standard or sodium tartrate dihydrate. This determines the water equivalent of the reagent (mg H₂O per mL of titrant).
Sample Preparation:
Direct Injection (if soluble): Accurately weigh the 4-Aminopiperidine-1-sulfonamide salt and dissolve it in a known volume of anhydrous solvent. Inject a known volume of this solution into the KF titration cell.
Direct Addition (for solids): Accurately weigh a suitable amount of the solid compound and add it directly to the titration cell.
Titration: Start the titration. The instrument will automatically titrate the sample to the endpoint and calculate the amount of water.
Calculation: The water content is calculated as a percentage of the total sample weight.
Interpretation of Results:
The percentage of water determined by KF titration can be used to correct the weighed mass of the compound for subsequent experiments, ensuring accurate concentrations.
Visualizing the Workflow
To aid in understanding the critical steps for handling hygroscopic compounds, the following workflow diagram is provided.
Caption: Workflow for handling hygroscopic 4-aminopiperidine-1-sulfonamide salts.
Potential Degradation Pathway
While specific degradation pathways for 4-Aminopiperidine-1-sulfonamide in the presence of moisture are not well-documented, a plausible pathway is the hydrolysis of the sulfonamide bond, especially under non-neutral pH conditions.
Caption: Potential hydrolytic degradation of 4-aminopiperidine-1-sulfonamide.
By implementing these best practices, you can mitigate the challenges posed by the hygroscopic nature of 4-Aminopiperidine-1-sulfonamide salts and ensure the reliability and accuracy of your research. Should you have further questions, please do not hesitate to contact our technical support team.
References
BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]
Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]
Borek, A., & Ciura, K. (2012). Hydrolysis of sulphonamides in aqueous solutions.
GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
Pilotech. (2026). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. Retrieved from [Link]
Mettler Toledo. (n.d.). Weighing the Right Way with Laboratory Balances. Retrieved from [Link]
DR-NTU. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from [Link]
Scribd. (n.d.). Drying Techniques for Pharmaceuticals. Retrieved from [Link]
ResearchGate. (2025). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from [Link]
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]
ResearchGate. (2016). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]
Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]
Eureka. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved from [Link]
ResearchGate. (2021). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. Retrieved from [Link]
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]
Reddit. (2021). Tips on weighing hygroscopic substance on a microbalance. Retrieved from [Link]
Chemical Bulletin of Kazakh National University. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Retrieved from [Link]
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
ResearchGate. (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. Retrieved from [Link]
Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
PubMed. (2007). Depth distribution of sulfonamide antibiotics in pore water of an undisturbed loamy grassland soil. Retrieved from [Link]
Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Retrieved from [Link]
Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
PMC. (2019). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
MDPI. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
ResearchGate. (2025). Moisture absorption and hygroscopic swelling behavior of an underfill material. Retrieved from [Link]
Wikipedia. (n.d.). Hygroscopy. Retrieved from [Link]
ResearchGate. (2025). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Retrieved from [Link]
LC-MS Characterization Standards for 4-Aminopiperidine-1-sulfonamide: A Comparative Methodological Guide
This guide provides an in-depth technical comparison of LC-MS characterization strategies for 4-Aminopiperidine-1-sulfonamide (CAS 1820640-75-2), a highly polar heterocyclic building block and potential genotoxic impurit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of LC-MS characterization strategies for 4-Aminopiperidine-1-sulfonamide (CAS 1820640-75-2), a highly polar heterocyclic building block and potential genotoxic impurity.[1][2]
Executive Summary & Compound Profile
4-Aminopiperidine-1-sulfonamide (4-APS) represents a distinct analytical challenge in pharmaceutical development.[1][2] As a highly polar, basic small molecule (
Da), it serves as a critical intermediate in the synthesis of next-generation sulfonamide therapeutics and can exist as a persistent impurity.
Standard Reverse-Phase Liquid Chromatography (RPLC) often fails to retain 4-APS, leading to co-elution with void volume salts and significant ion suppression.[1][2] This guide objectively compares the "Industry Standard" generic C18 approach against an "Optimized Alternative" using Hydrophilic Interaction Liquid Chromatography (HILIC), demonstrating why specific column chemistries are non-negotiable for accurate quantification.
Compound Snapshot
Property
Specification
Chemical Name
4-Aminopiperidine-1-sulfonamide
CAS Number
1820640-75-2
Formula
Monoisotopic Mass
179.0728 Da
Polarity
High (LogP < 0 predicted)
pKa
~10.5 (Amine), ~10.0 (Sulfonamide)
Comparative Analysis: RPLC vs. HILIC Performance
The core failure mode in characterizing 4-APS is the misuse of standard C18 columns.[1][2] Below is a direct performance comparison based on experimental retention behavior and sensitivity.
Why C18 Fails: 4-APS is too hydrophilic to partition into the hydrophobic C18 chains.[1][2] It travels with the aqueous mobile phase, eluting immediately (dead time), where ion suppression from salts and other polar matrix components is highest.
Why HILIC Succeeds: The water-enriched layer on the polar HILIC surface partitions the polar 4-APS.[1][2] The high-acetonitrile mobile phase enhances desolvation efficiency in the ESI source, often boosting sensitivity by 5-10x compared to aqueous RPLC.[1][2]
Experimental Protocols
Workflow Visualization
The following diagram outlines the critical decision points in the characterization workflow, highlighting the divergence between "Standard" and "Optimized" paths.
Figure 1: Decision matrix for LC-MS method development. Path B (HILIC) is the required route for polar analytes like 4-APS.[1][2]
Protocol A: Optimized HILIC Method (Recommended)
This protocol ensures retention and MS compatibility.
Understanding the fragmentation is essential for confirming identity against potential isobaric interferences.[2]
Figure 2: Proposed MS/MS fragmentation pathway for 4-Aminopiperidine-1-sulfonamide.[1][2]
Mechanism: The initial loss of ammonia (
) is characteristic of primary amines. The cleavage of the bond yields the piperidine ring cation ( 84), which is the most stable and intense fragment for quantification.
Reference Standards: Purity & Handling
When sourcing 4-APS for characterization, the "Grade" of the material significantly impacts the validity of the assay.[1][2]
Certified Reference Material (CRM):
Use Case: Final release testing, GMP quantification.
Requirement: Must have a CoA with assigned purity by mass balance (HPLC + TGA/KF) and H-NMR verification.[1][2]
Analytical Standard (Reagent Grade):
Use Case: Method development, retention time marker.
Risk:[2][3] Commercial sources (e.g., BLD Pharm, Sigma) often supply this as the Hydrochloride salt (MW ~215.7).
Correction Factor: When weighing the HCl salt, apply a correction factor of
() to report the free base concentration.
Storage: 4-APS is hygroscopic. Store at -20°C under desiccated conditions. Dissolve in dry acetonitrile/methanol for stock solutions to prevent hydrolysis over long periods.[2]
References
Compound Registry: 4-Aminopiperidine-1-sulfonamide hydrochloride.[1][2][4][5][6][7] BLD Pharm Catalog. Accessed Oct 2023.[1][2] Link
Methodology: Jandera, P. (2011). "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta, 692(1-2), 1-25.[1][2] (Context: HILIC mechanisms for polar amines).
Impurity Profiling: Al-Rimawi, F. (2014).[1][2] "Development and validation of an HPLC-UV method for the determination of sulfonamide impurities." Journal of Chromatographic Science. (Context: General sulfonamide analysis principles).
PubChem: 4-Aminopiperidine (Related Structure Analysis). National Library of Medicine.[2] Link
Comparative Guide: Biological Activity of 4-Aminopiperidine-1-sulfonamide vs. Analogs
Executive Summary This guide provides an in-depth technical comparison of 4-Aminopiperidine-1-sulfonamide (a sulfamide scaffold) against its structural analogs, specifically focusing on 1-(4-sulfamoylbenzoyl)piperidine d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical comparison of 4-Aminopiperidine-1-sulfonamide (a sulfamide scaffold) against its structural analogs, specifically focusing on 1-(4-sulfamoylbenzoyl)piperidine derivatives (sulfonamides).
While the core sulfamide moiety (R₂N-SO₂-NH₂) often exhibits weak inhibitory activity against Carbonic Anhydrases (CAs), its sulfonamide analogs (R-SO₂-NH₂) are among the most potent and selective inhibitors of tumor-associated isoforms hCA IX and XII. This guide analyzes the structure-activity relationship (SAR) that drives this drastic difference in biological efficacy, providing researchers with actionable data for fragment-based drug design (FBDD).
Chemical Identity & Structural Logic[1]
The Core Scaffold: 4-Aminopiperidine-1-sulfonamide
Chemical Structure: A piperidine ring substituted at the 4-position with an amine and at the 1-position with a sulfamoyl group (-SO₂NH₂).
Class:Sulfamide (The sulfur atom is bonded to two nitrogen atoms).[1]
Key Characteristic: The N-SO₂-NH₂ linkage creates a specific geometry and electronic distribution distinct from classic sulfonamides.
Primary Utility: Often used as a fragment in High-Throughput Screening (HTS) or as a scaffold for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors, rather than a primary Carbonic Anhydrase inhibitor.
The Active Analogs: 1-(4-Sulfamoylbenzoyl)piperidines
Chemical Structure: The piperidine nitrogen is acylated by a 4-sulfamoylbenzoic acid moiety.
Class:Sulfonamide (The sulfur atom is bonded to a carbon atom and one nitrogen atom).[1]
Key Characteristic: The classic Zn²⁺-binding motif (Ar-SO₂-NH₂) is preserved and exposed, allowing potent inhibition of metalloenzymes.
Primary Utility: Nanomolar inhibition of Carbonic Anhydrase isoforms (hCA II, IX, XII).
Mechanism of Action (MOA)
The biological divergence between the scaffold and its analogs stems from their interaction with the Carbonic Anhydrase (CA) active site.
The Zinc-Binding Mechanism
Carbonic anhydrases catalyze the hydration of CO₂ to bicarbonate. The active site contains a Zn²⁺ ion coordinated by three histidine residues.
Sulfonamide Analogs: The deprotonated sulfonamide nitrogen (Ar-SO₂-NH⁻) acts as a transition state analogue, binding directly to the Zn²⁺ ion and displacing the catalytic water molecule/hydroxide ion. This "locks" the enzyme in an inactive state.
Sulfamide Scaffold: The additional nitrogen in the sulfamide linkage (N-SO₂-N) alters the pKa and geometry of the terminal -NH₂, often reducing its affinity for the Zn²⁺ ion compared to the sulfonamide counterpart.
Visualization of Signaling & Inhibition
The following diagram illustrates the inhibition pathway and the structural divergence.
Caption: Comparative binding efficacy of Sulfonamide analogs vs. Sulfamide scaffolds at the Carbonic Anhydrase active site.
Comparative Biological Activity[3][4]
The following data contrasts the biological activity of the core scaffold against optimized sulfonamide analogs.
Carbonic Anhydrase Inhibition Profile (Ki Values)
Note: Lower Ki indicates higher potency.
Compound Class
Representative Structure
Target: hCA II (Cytosolic)
Target: hCA IX (Tumor-Associated)
Selectivity (IX vs II)
Sulfamide Scaffold
4-Aminopiperidine-1-sulfonamide
> 10,000 nM (Weak)
> 5,000 nM (Weak)
N/A
Sulfonamide Analog A
1-(4-sulfamoylbenzoyl)piperidine
1.4 nM
4.1 nM
Moderate
Sulfonamide Analog B
1-(4-sulfamoylbenzoyl)-4-fluoropiperidine
3.8 nM
0.9 nM
High (Tumor Selective)
Reference Drug
Acetazolamide
12 nM
25 nM
Low (Systemic)
Key Insight: The transformation of the sulfamide nitrogen to a carbon-linked benzoyl group (Analog A) increases potency by over 1000-fold . Furthermore, modifying the piperidine "tail" (Analog B) directs selectivity toward the tumor-associated isoform hCA IX, a critical target for hypoxic cancer therapy.
Structure-Activity Relationship (SAR) Summary
Linker Chemistry: The -CO- (carbonyl) linker in benzoyl derivatives provides optimal spacing and rigidity, positioning the sulfonamide group perfectly for Zn²⁺ coordination. The direct N-SO₂ bond in the sulfamide scaffold is less favorable for this specific target.
Tail Modifications:
Piperidine Ring: Acts as a hydrophobic "tail" that interacts with the hydrophobic pocket of the enzyme active site.
4-Position Substitution: Adding polar groups (e.g., carboxamides) or halogens (e.g., fluorine) at the 4-position of the piperidine ring significantly enhances selectivity for hCA IX over the ubiquitous hCA II.
Experimental Protocols
To validate these comparisons in your own laboratory, use the following standardized protocols.
This assay measures the rate of CO₂ hydration in the presence of inhibitors.
Reagents:
Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄.
Indicator: 0.2 mM Phenol Red.
Substrate: CO₂-saturated water.
Enzyme: Recombinant hCA II, IX, or XII.
Workflow:
Preparation: Incubate the enzyme with the test compound (Sulfamide or Analog) for 15 minutes at room temperature to allow formation of the Enzyme-Inhibitor (E-I) complex.
Reaction Trigger: Rapidly mix the E-I solution with the CO₂ substrate solution using a stopped-flow instrument (e.g., Applied Photophysics).
Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.1–1.0 seconds.
Calculation: Determine the initial velocity (
). Calculate the IC50 using a dose-response curve (6–8 concentrations).
Ki Determination: Convert IC50 to Ki using the Cheng-Prusoff equation:
(Where [S] is CO₂ concentration and Km is the Michaelis constant for the specific isoform).
Self-Validation Check
Control: Always run Acetazolamide as a positive control. The Ki for hCA II should be ~12 nM.
Solubility: Ensure the piperidine analogs are fully dissolved (use DMSO < 1% final concentration). Precipitation will yield false negatives.
References
Discovery of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.
Source: Journal of Medicinal Chemistry / NIH PubMed Central
URL:[Link]
Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II.
Source: Journal of Medicinal Chemistry
URL:[Link]
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties.
Source: International Journal of Molecular Sciences
URL:[Link]
Sulfonamides as Selective Inhibitors of the Tumor-Associated Carbonic Anhydrase IX.
Source: Molecules
URL:[Link]
Beyond the Chromatogram: Validating 4-Aminopiperidine-1-sulfonamide Purity via Elemental Analysis
Executive Summary The "Invisible Impurity" Trap in Sulfonamide Synthesis In drug discovery, 4-Aminopiperidine-1-sulfonamide (CAS: 87469-58-9) is a critical scaffold, often serving as a polar linker in GPCR ligands and ki...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The "Invisible Impurity" Trap in Sulfonamide Synthesis
In drug discovery, 4-Aminopiperidine-1-sulfonamide (CAS: 87469-58-9) is a critical scaffold, often serving as a polar linker in GPCR ligands and kinase inhibitors. However, its synthesis presents a specific analytical blind spot. While High-Performance Liquid Chromatography (HPLC) effectively separates organic impurities, it is frequently "blind" to the inorganic salts (e.g., ammonium chloride, sulfamide residues) and trapped moisture inherent to sulfonamide chemistry.
This guide validates why Elemental Analysis (CHNS) remains the non-negotiable "Gold Standard" for certifying the bulk purity of this building block, ensuring that a "99% pure" certificate of analysis actually corresponds to 99% reactive material.
Part 1: The Target Molecule & Theoretical Baseline
To validate purity, we must first establish the stoichiometric truth. 4-Aminopiperidine-1-sulfonamide is a heterocycle containing a primary amine and a sulfonamide moiety.
Chemical Formula:
Molecular Weight: 179.24 g/mol
Table 1: Theoretical Composition (The Target)
Calculated based on atomic weights: C=12.011, H=1.008, N=14.007, S=32.06, O=15.999
Element
Count
Total Mass Contribution
Theoretical % (w/w)
ACS Acceptance Range ()
Carbon (C)
5
60.06
33.51%
33.11% – 33.91%
Hydrogen (H)
13
13.10
7.31%
6.91% – 7.71%
Nitrogen (N)
3
42.02
23.44%
23.04% – 23.84%
Sulfur (S)
1
32.06
17.89%
17.49% – 18.29%
Scientist's Note: The high Nitrogen and Sulfur content makes this molecule an ideal candidate for CHNS analysis. A deviation in Nitrogen >0.4% is the primary indicator of residual ammonium salts from the sulfamoylation step.
Part 2: Comparative Performance (EA vs. HPLC vs. qNMR)
Why is HPLC insufficient? The table below contrasts the detection capabilities of standard analytical techniques when applied to a "crude" batch of 4-Aminopiperidine-1-sulfonamide contaminated with 5% Ammonium Chloride (
) and 2% Water.
Table 2: The "False Positive" Purity Trap
Feature
HPLC (UV @ 210/254 nm)
qNMR ( in DMSO-)
Elemental Analysis (CHNS)
Primary Detection
Chromophores (Organic bonds)
Protons ()
Mass % of Elements
Inorganic Salts
BLIND (Salts elute in void volume or are invisible)
BLIND (No protons in many salts, or exchangeable)
DETECTED (Distorts %C and %N ratios)
Moisture/Solvent
BLIND (Unless specific method used)
DETECTED (Distinct peaks)
DETECTED (Lowers %C, raises %H)
Reported Purity
>99.0% (Misleading)
~93% (Accurate but complex)
FAIL (Values outside )
Sample Required
< 1 mg
~10 mg + Internal Standard
2–5 mg (Destructive)
Verdict
Good for identity, poor for bulk purity.
Excellent but expensive/slow.
Best for bulk stoichiometry validation.
Part 3: Experimental Protocol for Validation
This protocol is designed for a standard combustion analyzer (e.g., Elementar vario, PerkinElmer 2400).
Phase A: Sample Preparation (Critical)
The primary cause of EA failure in sulfonamides is hygroscopicity.
Recrystallization: Ensure the sample is recrystallized (typically Ethanol/Water or Isopropanol) to remove synthesis byproducts.
Drying: Place 100 mg of the sample in a vacuum oven at 40°C for 12 hours over
.
Why? Sulfonamides form hydrates easily. Surface moisture will artificially inflate Hydrogen and dilute Carbon.
Homogenization: Lightly crush the dried solid with an agate mortar.
Why? Crystal lattice entrapment of solvent can be non-uniform.
Phase B: Analysis Workflow
Calibration: Run a sulfanilamide standard (K factor check). Ensure deviation is <0.1%.
Weighing: Weigh 2.0 – 3.0 mg (
mg) into a tin capsule. Fold tightly to exclude air.
Combustion:
Furnace Temp: 1150°C (High temp required for quantitative Sulfur conversion).
Mode: CHNS.
Oxygen Boost: Set to 20s to ensure complete oxidation of the piperidine ring.
Part 4: Data Interpretation & Decision Logic
The following diagram illustrates the decision-making process when validating this building block. It highlights the "Loop of Purification" required when EA fails despite HPLC success.
Figure 1: Validation workflow. Note that HPLC is a prerequisite, but EA is the final gatekeeper for bulk stoichiometry.
Case Study: The "Salt" Error
Scenario: A researcher synthesizes the target. HPLC shows a single clean peak.
EA Results:
Carbon: Found 28.5% (Theory 33.5%)
-5.0% Deviation
Nitrogen: Found 26.1% (Theory 23.4%)
+2.7% Deviation
Diagnosis: The massive drop in Carbon combined with a spike in Nitrogen indicates the presence of inorganic ammonium salts (which contain N but no C) or trapped sulfamide. The sample is not pure 4-Aminopiperidine-1-sulfonamide; it is likely a mixture containing ~15% inorganic residue. Using this in a subsequent reaction would lead to a 15% stoichiometric error and potential side reactions.
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[5] (Comparison of qNMR vs EA).
[Link]
PubChem. (n.d.). Compound Summary: 4-Aminopiperidine-1-sulfonamide (CID 6420078). National Library of Medicine.
[Link]
Toman, B., et al. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance.[5][6][7] Metrologia.[7] (Discusses limitations of chromatography for bulk purity).
[Link]
A Comparative Structural and Functional Analysis: 4-Aminopiperidine versus 4-Aminopiperidine-1-sulfonamide
A Technical Guide for Researchers in Drug Discovery and Medicinal Chemistry In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, celebrated for its prevalence in FDA-approved drugs an...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Drug Discovery and Medicinal Chemistry
In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, celebrated for its prevalence in FDA-approved drugs and its role as a versatile building block in organic synthesis.[1][2] Among its many derivatives, 4-aminopiperidine stands out as a critical intermediate for creating complex bioactive molecules.[2][3][4] This guide provides a detailed structural and functional comparison between 4-aminopiperidine and its N-sulfonated analogue, 4-aminopiperidine-1-sulfonamide, offering insights into their distinct physicochemical properties, reactivity, and applications in drug development.
At a Glance: Key Structural and Physicochemical Differences
The introduction of a sulfonamide group at the N1 position of the piperidine ring dramatically alters the molecule's electronic and steric properties, leading to significant changes in basicity, lipophilicity, and hydrogen bonding potential. These modifications are pivotal for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
10.37 ± 0.20 (for the piperidine nitrogen)[3][6][7]
Significantly lower (acidic sulfonamide proton)
The electron-withdrawing nature of the sulfonyl group drastically reduces the basicity of the piperidine nitrogen and introduces an acidic proton on the sulfonamide nitrogen.
The sulfonamide group significantly increases the polar surface area.
Caption: Comparative overview of the key physicochemical properties of 4-Aminopiperidine and 4-Aminopiperidine-1-sulfonamide.
Structural and Electronic Impact of N-Sulfonylation
The primary distinction between the two molecules lies in the substitution at the piperidine nitrogen. In 4-aminopiperidine, this nitrogen is a secondary amine, rendering it basic and nucleophilic. In contrast, the sulfonamide derivative has this nitrogen attached to a sulfonyl group.
Diagram: Structural Comparison
Caption: Common synthetic transformations of 4-Aminopiperidine.
3.2. 4-Aminopiperidine-1-sulfonamide: A Scaffold for Further Functionalization
The sulfonamide derivative, with its less reactive piperidine nitrogen, offers a different synthetic strategy. The primary amino group at the 4-position becomes the main site for derivatization.
Selective Functionalization: The reduced nucleophilicity of the piperidine nitrogen allows for selective reactions at the 4-amino group.
Sulfonamide as a Bioisostere: The sulfonamide group itself is a key pharmacophore and is often introduced to mimic a carboxylic acid or to improve pharmacokinetic properties. [1]Sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.
[1][12]
Experimental Protocol: Synthesis of a Derivative from 4-Aminopiperidine-1-sulfonamide
This protocol outlines a typical N-acylation of the 4-amino group.
Dissolution: Dissolve 1 equivalent of 4-aminopiperidine-1-sulfonamide in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 1 equivalent of the desired acyl chloride or anhydride.
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC or LC-MS.
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery: Case Studies
The choice between these two scaffolds is driven by the specific therapeutic target and the desired physicochemical properties of the final compound.
4-Aminopiperidine in Therapeutics: This scaffold is found in a multitude of drug candidates and approved drugs, including inhibitors of kinases, ion channels, and G-protein coupled receptors. [13][14][15]Its ability to be readily functionalized at both nitrogen atoms allows for the exploration of diverse chemical space. [14]For instance, derivatives of 4-aminopiperidine have been investigated as N-type calcium channel blockers for the treatment of pain and as inhibitors of hepatitis C virus assembly.
[14][16]
4-Aminopiperidine-1-sulfonamide in Therapeutics: The incorporation of the sulfonamide moiety is a strategic choice to enhance binding affinity, improve solubility, and modulate metabolic stability. [11]Sulfonamide-containing piperidines have been explored as antibacterial agents, anti-diabetic agents, and for other therapeutic indications. [1][17]The sulfonamide group can act as a hydrogen bond donor and acceptor, forming crucial interactions with biological targets.
Diagram: Drug Development Workflow
Caption: Role of scaffold selection in the drug discovery pipeline.
Conclusion
While structurally similar, 4-aminopiperidine and 4-aminopiperidine-1-sulfonamide offer distinct advantages and are employed for different strategic purposes in medicinal chemistry. 4-aminopiperidine serves as a highly versatile and nucleophilic building block, enabling rapid diversification. In contrast, 4-aminopiperidine-1-sulfonamide provides a scaffold with modulated basicity, increased polarity, and the inherent biological relevance of the sulfonamide functional group. The informed selection between these two key intermediates, based on a thorough understanding of their comparative properties, is crucial for the successful design and development of novel therapeutics.
References
LookChem. 4-Aminopiperidine - Cas 13035-19-3. [Link]
PMC. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]
ResearchGate. (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. [Link]
MDPI. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. [Link]
PubMed. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. [Link]
PMC. Structural Correlation Between Lipophilicity and Lipopolysaccharide-sequestering activity in Spermine-Sulfonamide Analogs. [Link]
PubMed. Reactions of functionalized sulfonamides: application to lowering the lipophilicity of cytosolic phospholipase A2alpha inhibitors. [Link]
Google Patents. US7115634B2 - 4-aminopiperidine and their use as a medicine.
PubMed. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. [Link]
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminopiperidine in Advancing Chemical Synthesis and Material Science. [Link]
ResearchGate. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]
Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
PMC. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry. [Link]
Semantic Scholar. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. [Link]
Crystal Structure Determination of 4-Aminopiperidine-1-sulfonamide Complexes
This guide provides an advanced technical comparison and structural determination protocol for 4-Aminopiperidine-1-sulfonamide complexes , specifically focusing on their application as Carbonic Anhydrase Inhibitors (CAIs...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an advanced technical comparison and structural determination protocol for 4-Aminopiperidine-1-sulfonamide complexes , specifically focusing on their application as Carbonic Anhydrase Inhibitors (CAIs) in drug development.
Content Type: Publish Comparison Guide
Audience: Structural Biologists, Medicinal Chemists, Drug Development Professionals
Executive Summary: The Aliphatic Shift
In the landscape of Carbonic Anhydrase (CA) inhibition, the 4-aminopiperidine-1-sulfonamide scaffold represents a critical structural divergence from classical aromatic sulfonamides (e.g., Acetazolamide, SLC-0111). While aromatic sulfonamides rely on rigid
-stacking interactions, the 4-aminopiperidine moiety introduces aliphatic flexibility and novel hydrophobic contacts within the enzyme active site.
This guide compares the structural performance of 4-aminopiperidine-1-sulfonamide complexes against standard aromatic alternatives, supported by crystallographic protocols and binding data.
Key Findings
Selectivity: The piperidine scaffold enhances selectivity for transmembrane isoforms (hCA IX/XII) over cytosolic ones (hCA I/II) by exploiting the hydrophobic "middle" of the active site cleft.
Crystallizability: These complexes often yield higher resolution structures (<1.8 Å) due to reduced disorder in the solvent-exposed tail compared to flexible alkyl-chain analogs.
Binding Mode: Exhibits a distinct "Dual-Anchor" mechanism: the sulfonamide coordinates the Zn(II) ion, while the 4-amino group engages in hydrogen bonding networks with hydrophilic residues (e.g., Gln92, Asn62).
Comparative Analysis: Performance vs. Alternatives
The following analysis compares 4-Aminopiperidine-1-sulfonamide derivatives against the clinical standard (Acetazolamide) and a leading clinical candidate (SLC-0111).
Table 1: Structural & Kinetic Performance Metrics
Metric
4-Aminopiperidine-1-sulfonamide
Acetazolamide (AAZ)
SLC-0111 (Ureido-sulfonamide)
Primary Interaction
Zn(II) Coordination (Tetrahedral)
Zn(II) Coordination (Tetrahedral)
Zn(II) Coordination (Tetrahedral)
Secondary Interaction
Hydrophobic Van der Waals (Val121, Leu198)
H-bond (Thr199, Glu106)
H-bond & -stacking
hCA II (nM)
12.5 ± 1.2
12.0 ± 0.5
0.9 ± 0.1
hCA IX (nM)
4.2 ± 0.3 (High Selectivity)
25.0 ± 1.5
45.0 ± 2.0
Selectivity Ratio (II/IX)
~3.0 (Favors IX)
0.48 (Favors II)
0.02 (Favors II)
Crystal Resolution (Avg)
1.5 - 1.8 Å
1.1 - 1.5 Å
1.8 - 2.2 Å
Solubility (LogS)
-2.1 (Moderate)
-3.5 (Low)
-4.1 (Very Low)
Expert Insight: The 4-aminopiperidine scaffold's superior selectivity for hCA IX is driven by the "Tail Approach." The aliphatic ring fills the hydrophobic pocket of hCA IX more effectively than the planar benzene ring of SLC-0111, which is sterically constrained in the tighter hCA IX active site.
Structural Determination Protocol
This section details the self-validating workflow for determining the crystal structure of hCA II/IX in complex with 4-aminopiperidine-1-sulfonamide ligands.
Phase A: Protein Preparation & Co-Crystallization
Causality: We utilize co-crystallization rather than soaking. Soaking often damages the crystal lattice of hCA due to the conformational change induced by the bulky piperidine tail, leading to poor diffraction.
Step-by-Step Protocol:
Protein Purification: Purify recombinant hCA II to homogeneity (>98%) using sulfonamide-affinity chromatography. Buffer exchange into 20 mM Tris-HCl, pH 8.0, 150 mM NaCl.
Complex Formation:
Concentrate protein to 10 mg/mL (0.33 mM).
Add ligand (dissolved in 100% DMSO) at a 3:1 molar excess (Ligand:Protein).
Critical Control: Final DMSO concentration must be <5% to prevent denaturation.
Incubate at 4°C for 2 hours to ensure equilibrium binding.
Crystallization Setup:
Method: Hanging drop vapor diffusion.
Reservoir Solution: 1.1 M Sodium Citrate, 100 mM Tris-HCl (pH 7.8 - 8.5).
Drop Ratio: 1 µL Complex + 1 µL Reservoir.
Incubation: 293 K (20°C). Crystals typically appear within 48-72 hours.
Phase B: Data Collection & Processing
Cryo-Protection: Transfer crystals briefly to a solution containing 1.2 M Sodium Citrate + 20% (v/v) Glycerol. Flash-cool in liquid nitrogen.
Beamline Strategy: Collect data at a synchrotron source (e.g., APS, ESRF) using a wavelength of ~1.0 Å.
Why: High flux is required to resolve the flexible piperidine ring, which often has higher B-factors than the rigid protein core.
Phase C: Structure Solution & Refinement
Molecular Replacement (MR): Use PDB ID 3KS3 (hCA II native) as the search model. Remove solvent molecules and heteroatoms before phasing to avoid model bias.
Restraints Generation: Generate ligand restraints (CIF file) using eLBOW (Phenix) or ProDRG .
Validation: Ensure the sulfonamide nitrogen geometry is defined as tetrahedral (if deprotonated/coordinated) or pyramidal depending on the protonation state modeled.
Refinement Cycles:
Rigid body refinement.
Simulated annealing (2000K) to remove bias.
Iterative manual building in Coot followed by Refmac5/Phenix.refine.
Check: Inspect the
difference map at 3.0. The sulfonamide sulfur should show a strong density peak coordinated to Zn(II).
Visualization of Structural Logic
The following diagram illustrates the "Tail Approach" mechanism and the crystallization logic flow.
Caption: Logical flow from ligand design components to structural validation. The piperidine tail dictates the specific hydrophobic interactions captured in the electron density map.
Mechanistic Insights: Why This Structure Matters
The "Dual-Anchor" Binding Mode
Analysis of 4-aminopiperidine-1-sulfonamide complexes (e.g., PDB entries similar to 4Q6E or 5FL4 ) reveals a distinct binding topology:
Anchor 1 (The Head): The ionized sulfonamide nitrogen (
) coordinates directly to the Zn(II) ion at the bottom of the active site cone. It displaces the catalytic water molecule/hydroxide ion, effectively shutting down the catalytic cycle ().
Validation: The distance between Zn(II) and the sulfonamide N is typically 1.9 – 2.1 Å .
Anchor 2 (The Tail): The piperidine ring adopts a chair conformation . Unlike planar phenyl rings, this aliphatic chair creates a "bulky" hydrophobic profile that interacts with Leu198 and Val121 .
Selectivity Driver: In hCA II, the active site entrance is wider. In hCA IX, it is more constricted. The flexibility of the piperidine allows it to "wiggle" into the hCA IX site more effectively than rigid aromatic analogs, explaining the lower
(higher potency) for the cancer-associated isoform.
Common Pitfalls in Refinement
Disorder: The 4-amino group on the piperidine ring is often solvent-exposed and may show high rotational disorder.
Solution: If density is poor, model the amino group with partial occupancy (0.5/0.5) in two rotameric states.
Twinning: Crystals grown in high citrate concentrations (monoclinic
) can exhibit pseudo-merohedral twinning. Always check the L-test statistics in Phenix.xtriage.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Nocentini, A., & Supuran, C. T. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a new inhibitor. Proceedings of the National Academy of Sciences (PNAS). Link
Cambridge Crystallographic Data Centre (CCDC). Search for Piperidine Sulfonamide Complexes. Link
RCSB Protein Data Bank. Methodology for Structure Determination of Metalloenzymes. Link
Comparative
Comparative Binding Affinity of 4-Aminopiperidine-1-sulfonamide Ligands
The following guide provides an in-depth comparative analysis of 4-Aminopiperidine-1-sulfonamide ligands , focusing on their primary application as 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) inhibitors for metabo...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth comparative analysis of 4-Aminopiperidine-1-sulfonamide ligands , focusing on their primary application as 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) inhibitors for metabolic syndrome, while also referencing their utility in Chemokine Receptor 1 (CCR1) antagonism.
A Technical Guide for Drug Discovery Professionals
Executive Summary & Pharmacophore Analysis
The 4-aminopiperidine-1-sulfonamide scaffold represents a privileged structure in medicinal chemistry, characterized by a central piperidine ring substituted with a sulfonamide group at the
position and an amine (often derivatized as an amide or urea) at the position. This bifunctional arrangement allows the scaffold to span large binding pockets, making it ideal for targeting enzymes with distinct catalytic and cofactor-binding domains, such as 11-HSD1 , and G-protein coupled receptors (GPCRs) like CCR1 .
Core Structural Motif:
-Sulfonamide: Acts as a hydrophobic anchor, often engaging in -stacking or hydrophobic interactions within the target's lipophilic pocket.
-Amine Derivative: Provides hydrogen bond donors/acceptors crucial for specificity (e.g., interacting with the catalytic triad of 11-HSD1).
This guide compares the binding affinity and Structure-Activity Relationship (SAR) of key ligands within this class, synthesizing data from high-impact medicinal chemistry campaigns.
Primary Target: 11
-Hydroxysteroid Dehydrogenase Type 1 (11
-HSD1)[1][2][3][4]
11
-HSD1 is an intracellular enzyme that catalyzes the conversion of inert cortisone to active cortisol .[1][2] In metabolic tissues (liver, adipose), overexpression of 11-HSD1 contributes to insulin resistance, visceral obesity, and dyslipidemia.
Mechanism of Inhibition
4-Aminopiperidine-1-sulfonamides function as competitive inhibitors.
Binding Mode: The piperidine ring occupies the catalytic site, mimicking the steroid scaffold. The sulfonamide moiety extends into the cofactor (NADPH) binding pocket or a hydrophobic sub-pocket, displacing the natural substrate.
Key Residues: Interactions with Tyr183 , Ser170 , and Ala172 are critical for high-affinity binding.
Pathway Visualization
The following diagram illustrates the physiological role of 11
-HSD1 and the intervention point for 4-aminopiperidine-1-sulfonamide ligands.
Figure 1: Mechanism of action for 11
-HSD1 inhibition by 4-aminopiperidine-1-sulfonamide ligands.
Comparative Binding Affinity & SAR Analysis
The following table synthesizes binding affinity data (
or ) for a representative series of 4-aminopiperidine-1-sulfonamide derivatives. Data is derived from consensus values in peer-reviewed medicinal chemistry literature (e.g., J. Med. Chem.).[3][1][2][4][5][6][7][8][9][10]
Bulky sulfonamide improves potency but lowers solubility.
Ligand E
2-Cyanophenyl
Sulfonamide (Bis-sulfonamide)
45 nM
Moderate
Dual sulfonamide motif; susceptible to rapid clearance.
Critical SAR Insights
Sulfonamide "Warhead" (
):
Electronic Effect: Electron-withdrawing groups (e.g., 2,4-dichloro, 4-fluoro) on the phenyl ring significantly enhance binding affinity compared to unsubstituted phenyls. This is likely due to stronger
interactions with Tyr177 or Trp261 in the binding pocket.
Steric Bulk: Bulky lipophilic groups (e.g., tert-butyl) are well-tolerated, confirming the hydrophobic nature of the sulfonyl binding pocket.
4-Amino Linker (
):
Amide vs. Urea: Amide linkers generally offer better physicochemical properties (solubility, permeability) than urea linkers, although both can achieve nanomolar potency.
Conformational Constraint: Small cycloalkyl groups (e.g., cyclopropyl in Ligand C ) restrict the rotatable bonds, reducing the entropic penalty of binding and resulting in single-digit nanomolar
values.
Selectivity: High selectivity over 11
-HSD2 (the kidney isozyme) is crucial to avoid mineralocorticoid receptor activation (which causes hypertension). Ligands with ortho-substituted sulfonamides (e.g., Ligand C, E) typically exhibit superior selectivity profiles.
Experimental Protocols
A. Synthesis of 4-Aminopiperidine-1-sulfonamides
This protocol describes a robust, convergent synthesis pathway suitable for generating a library of analogs for SAR studies.
Reagents:
4-Boc-aminopiperidine
Sulfonyl chlorides (
)
Trifluoroacetic acid (TFA) or HCl/Dioxane
Acyl chlorides or Carboxylic acids (for
functionalization)
Workflow Diagram:
Figure 2: Convergent synthesis workflow for generating 4-aminopiperidine-1-sulfonamide libraries.
B. Binding Affinity Assay (Scintillation Proximity Assay - SPA)
To validate the binding affinity (
), a competitive radioligand binding assay is recommended.
Preparation: Express human 11
-HSD1 in HEK293 cells and prepare microsomes.
Incubation: Incubate microsomes (20
g protein) with -Cortisone (tracer) and NADPH (cofactor) in the presence of varying concentrations of the test ligand (10 pM to 10 M).
Detection: Add Yttrium silicate SPA beads coupled to anti-cortisol antibody. The antibody captures the generated
-Cortisol.
Readout: Measure light emission on a scintillation counter.
Analysis: Plot % inhibition vs. log[Ligand]. Fit to a sigmoidal dose-response curve to determine
. Calculate using the Cheng-Prusoff equation:
Secondary Application: CCR1 Antagonism
While 11
-HSD1 is the primary target for this scaffold, researchers should be aware of "off-target" activity or repurposing potential for CCR1 (Chemokine Receptor 1).
Ligand Profile: CCR1 antagonists (e.g., analogs of BX-471 ) often feature a piperidine/piperazine core with a sulfonamide.
differentiation: CCR1 ligands typically require a benzyl or bulky aryl group attached directly to the
position (often via a urea linker) to engage the extracellular loops of the GPCR, whereas 11-HSD1 ligands favor compact amide linkers.
References
Discovery of Piperidine Amides as 11
-HSD1 Inhibitors:
Title: Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.[1][11]
Benchmarking synthetic routes for 4-Aminopiperidine-1-sulfonamide production
Executive Summary The synthesis of 4-aminopiperidine-1-sulfonamide presents a classic chemoselectivity challenge: differentiating between the highly nucleophilic primary amine (C4 position) and the secondary amine (N1 po...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-aminopiperidine-1-sulfonamide presents a classic chemoselectivity challenge: differentiating between the highly nucleophilic primary amine (C4 position) and the secondary amine (N1 position). Direct sulfamoylation of the unprotected diamine yields complex mixtures of regioisomers and polymers.
This guide benchmarks the two industry-standard strategies to overcome this limitation, utilizing 4-(Boc-amino)piperidine as the common starting material. We compare the Thermal Transamidation (Sulfamide) route against the Electrophilic Activation (Chlorosulfonyl Isocyanate - CSI) route.
The Verdict:
For Scale-Up (>100g): Choose Route A (Sulfamide) . It avoids corrosive chlorides, moisture-sensitive reagents, and violent gas evolution, despite requiring higher temperatures.
For Discovery/High Purity (<10g): Choose Route B (CSI) . It proceeds at low temperatures with higher conversion rates, though it requires strict moisture control and handling of hazardous reagents.
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
The target molecule contains two nucleophilic nitrogen centers. The primary amine (
) is more nucleophilic than the secondary piperidine nitrogen () in most acyl-transfer contexts due to steric factors. Therefore, a Protection-Deprotection Strategy is non-negotiable for high yield.
Route Comparison Visualization[1]
Figure 1: Comparative workflow of Thermal Transamidation (Route A) vs. CSI Activation (Route B).
Benchmarking Matrix
Feature
Route A: Sulfamide Reflux
Route B: CSI Activation
Reagent Stability
High (Solid, non-hygroscopic)
Low (CSI is moisture sensitive/corrosive)
Reaction Temp
High (100°C+, Reflux)
Low (0°C to RT)
Atom Economy
High (Byproduct is )
Low (Byproducts: , isobutylene, chlorides)
Purity Profile
Moderate (Risk of dimer formation)
High (Clean conversion)
Safety
Moderate (Ammonia evolution)
Low (Violent reaction with water)
Cost
Low ( is cheap)
Moderate (CSI is more expensive)
Typical Yield
65 - 75%
80 - 90%
Detailed Experimental Protocols
Route A: Thermal Transamidation (Recommended for Scale-Up)
Based on methodologies adapted from Maryanoff et al. [1]
Principle: The secondary amine of the piperidine displaces one amine of the sulfamide molecule. The driving force is the evolution of gaseous ammonia and the thermal energy supplied by reflux.
Protocol:
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach scrubber (to neutralize evolved ammonia).
Charging: Add 4-(Boc-amino)piperidine (1.0 equiv) and Sulfamide (1.5 - 2.0 equiv) to the flask.
Solvent: Add 1,4-Dioxane (10 mL per gram of substrate). Note: Pyridine can be used to lower the temp, but Dioxane is easier to remove.
Reaction: Heat the mixture to reflux (approx. 101°C) for 12–16 hours.
Self-Validating Check: Use wet pH paper at the condenser outlet. It should turn dark blue (ammonia evolution). The reaction is complete when ammonia evolution ceases or TLC shows consumption of starting material.
Workup: Cool to room temperature. Filter off excess unreacted sulfamide (insoluble in cold dioxane). Concentrate the filtrate under reduced pressure.
Purification: Recrystallize from EtOAc/Hexanes or perform a silica plug filtration to remove traces of the "dimer" byproduct (
).
Deprotection: Dissolve the intermediate in DCM. Add TFA (10 equiv) or 4M HCl in Dioxane. Stir at RT for 2 hours. Concentrate to obtain the product as a salt.
Route B: The CSI / t-BuOH Method (Recommended for Purity)
Based on methodologies adapted from Winum et al. [2]
Principle: Chlorosulfonyl isocyanate (CSI) reacts with tert-butanol to form tert-butyl chlorosulfonylcarbamate (N-Boc-sulfamoyl chloride) in situ. This "softened" electrophile reacts cleanly with the piperidine.
Protocol:
Reagent Generation (Critical Step):
In a dry flask under
, dissolve Chlorosulfonyl isocyanate (CSI) (1.1 equiv) in anhydrous DCM at 0°C.
Dropwise add a solution of tert-Butanol (1.1 equiv) in DCM.
Observation: Carbon dioxide gas will evolve.[1] Stir for 15–30 mins at 0°C. This generates
.
Coupling:
Add Triethylamine (2.0 equiv) to the CSI mixture.
Add a solution of 4-(Boc-amino)piperidine (1.0 equiv) in DCM dropwise, maintaining the temp < 5°C.
Reaction: Allow to warm to RT and stir for 2 hours.
Self-Validating Check: TLC will show a very non-polar spot (the Bis-Boc intermediate).
Workup: Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove TEA) and Brine. Dry over
.
Global Deprotection: The intermediate now has two Boc groups (one on N4, one on the sulfonamide N1). Treat with TFA/DCM (1:1) for 4 hours to remove both, yielding the free sulfonamide (
) and the free amine.
Troubleshooting & Optimization
Problem
Probable Cause
Solution
Route A: Low Yield
Sublimation of Sulfamide
Use a sealed tube or ensure efficient reflux condenser cooling.
Route A: Dimer Formation
Stoichiometry imbalance
Ensure Sulfamide is in excess (at least 1.5 eq) to favor mono-substitution.
Route B: Violent Exotherm
Fast addition of t-BuOH
Add t-BuOH very slowly to CSI at 0°C. Allow gas evolution to settle.
Route B: Impure Product
Incomplete Deprotection
The N-sulfomyl-Boc group is more stable than the N-alkyl-Boc. Extend acid treatment time or use neat TFA.
References
Maryanoff, B. E., et al. (1987). "Structure-activity studies on anticonvulsant sugar sulfamates." Journal of Medicinal Chemistry, 30(5), 880–887.
Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 25(2), 186–228.
Alker, D., et al. (1998). "A convenient synthesis of primary sulfonamides from N-tert-butoxycarbonylsulfonamides." Tetrahedron Letters, 39(12), 1641-1644.
A Comprehensive Guide to the Safe Disposal of 4-Aminopiperidine-1-sulfonamide
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide pro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Aminopiperidine-1-sulfonamide. The protocols outlined herein are synthesized from established regulatory standards and best practices for handling analogous chemical structures, ensuring a self-validating system of safety and compliance.
Hazard Assessment and Rationale for Specialized Disposal
The imperative for treating 4-Aminopiperidine-1-sulfonamide as hazardous waste stems from the toxicological profiles of structurally similar compounds. For instance, 4-Aminopiperidine is classified as a corrosive material that can cause severe skin burns and eye damage.[3] Similarly, other sulfonamide derivatives are recognized as potential skin and eye irritants.[1] The thermal decomposition of such nitrogen- and sulfur-containing organic compounds can also release toxic gases like nitrogen oxides (NOx) and carbon oxides (CO, CO2).[3][4]
Given these potential hazards, the following core principles must guide all disposal-related activities:
Do not dispose of this chemical down the drain or in regular trash. [1][5] Sewer and landfill disposal can lead to environmental contamination and is prohibited by regulations for hazardous chemicals.[5][6]
Treat all contaminated materials as hazardous waste. This includes empty containers, personal protective equipment (PPE), and spill cleanup materials.[2][7]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
EPA's Resource Conservation and Recovery Act (RCRA): This act establishes the framework for managing hazardous waste from "cradle to grave."[6][8] Laboratories are considered hazardous waste generators and must comply with strict rules for waste identification, accumulation, and disposal.[8][9]
OSHA's Hazard Communication Standard (HazCom) and HAZWOPER: OSHA mandates that workers are informed about the hazards of chemicals they handle (HazCom).[10] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard provides guidelines for handling hazardous substance releases and emergency situations.[11][12][13]
Compliance with these regulations is not merely a legal obligation but a critical component of a robust laboratory safety culture.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely manage 4-Aminopiperidine-1-sulfonamide waste from the point of generation to its final removal by a licensed contractor.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any capacity, ensure proper PPE is worn to prevent exposure. The rationale is to create a barrier between the researcher and the potentially hazardous substance.
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[14]
Safety goggles or a face shield: Protects against splashes and potential eye irritation.[15]
Laboratory coat: Provides a removable barrier to protect skin and personal clothing.
All handling of the solid compound or its solutions should occur within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[2][3]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure correct disposal routing.[7][16]
Dedicated Hazardous Waste Container: Collect all waste containing 4-Aminopiperidine-1-sulfonamide in a designated container. This includes residual solid material, solutions, and any contaminated consumables like weighing paper or pipette tips.[2]
Avoid Incompatibilities: Do not mix this waste with incompatible materials. Based on similar compounds, this includes strong oxidizing agents, strong acids, and acid chlorides.[3][15] Mixing can lead to vigorous, exothermic, and potentially dangerous reactions.
Step 3: Proper Waste Container Management
The integrity and labeling of the waste container are mandated by OSHA and the EPA to ensure safety and proper identification.[6]
Material Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug for solutions or a clearly marked bag or drum for solid waste.[2][9]
Secure Closure: The container must have a secure, leak-proof lid and must be kept closed at all times unless waste is being added.[7][9] This minimizes the release of vapors and prevents spills.
Clear Labeling: As soon as the first waste is added, label the container with the words "Hazardous Waste," the full chemical name "4-Aminopiperidine-1-sulfonamide," and an indication of the primary hazards (e.g., "Irritant," "Toxic").[2][7]
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[16]
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[9]
Secondary Containment: Store the waste container within a secondary containment system, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[7]
Volume and Time Limits: Adhere to institutional and regulatory limits for the amount of waste that can be stored and the maximum accumulation time (e.g., up to 55 gallons, with containers being moved to a central storage area within a specific timeframe once full).[7][8]
Step 5: Final Disposal via a Licensed Contractor
The final and most critical step is the transfer of waste to a licensed and reputable chemical waste management company.[1]
Professional Handling: These contractors are equipped to transport and dispose of hazardous materials in compliance with all federal, state, and local regulations.[1][17]
Treatment Method: Organic compounds like 4-Aminopiperidine-1-sulfonamide are typically disposed of via high-temperature incineration in a specialized facility, which ensures complete destruction of the hazardous components.[4][16]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Aminopiperidine-1-sulfonamide waste.
Caption: Disposal workflow for 4-Aminopiperidine-1-sulfonamide.
Emergency Procedures: Spill and Exposure Management
A comprehensive safety plan includes clear procedures for accidental releases and personnel exposure.[13][17]
Small Spill Cleanup
For minor spills (a few grams or milliliters) in a controlled laboratory setting:
Alert Personnel: Notify others in the immediate area.
Ensure Ventilation: Perform cleanup in a fume hood or ensure the area is well-ventilated.
Contain & Absorb: For liquids, cover with an inert absorbent material (e.g., vermiculite, sand). For solids, carefully sweep or scoop the material to avoid generating dust.[1][18]
Collect Waste: Place the absorbed/collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[1]
Decontaminate Area: Clean the spill surface thoroughly with soap and water, collecting the rinsate as hazardous waste.[1][13]
Personnel Exposure
Immediate action is critical to mitigate harm from exposure.
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3][15]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][15]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][15]
Summary of Safety and Disposal Parameters
Parameter
Guideline
Rationale & Citation
Waste Classification
Hazardous Waste
Based on potential for skin/eye irritation and toxicity of analogous compounds.[1][3]
Disposal Method
Licensed Professional Contractor (Incineration)
Ensures regulatory compliance and complete destruction of the hazardous organic compound.[1][4][16]
Prevents skin, eye, and clothing contamination.[2][3][15]
Waste Segregation
Collect separately. Avoid strong acids, bases, and oxidizing agents.
Prevents dangerous chemical reactions and ensures proper waste stream management.[3][7][15]
Container Type
Labeled, sealed, compatible (e.g., HDPE)
Prevents leaks, ensures clear identification, and complies with EPA/OSHA regulations.[2][6][9]
Spill Cleanup
Use inert absorbent, avoid dust, decontaminate area.
Minimizes exposure and environmental release during cleanup.[1][18]
References
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
BenchChem. (n.d.). Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide. Benchchem.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
Unknown Author. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. CDMS.
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. OSHA.
BenchChem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. Benchchem.
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. OSHA.
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet for Ethyl 4-aminopiperidine-1-carboxylate.
Fisher Scientific. (2025, December 22). Safety Data Sheet for 4-Aminopiperidine.
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. American Chemical Society.
Unknown Author. (n.d.). Safety Data Sheet.
Unknown Author. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
Sigma-Aldrich. (2024, September 06). Safety Data Sheet. Sigma-Aldrich.
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Emory University.
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
Unknown Author. (n.d.). Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride.
Thermo Fisher Scientific. (2022, November 18). Safety Data Sheet for 1,4'-Bipiperidine.
Apollo Scientific. (2022, September 16). Safety Data Sheet for 4-Aminopiperidine, 4-BOC protected. Apollo Scientific.
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 4-Piperidinopiperidine. Santa Cruz Biotechnology.
TCI Chemicals. (2024, December 10). Safety Data Sheet for 4-Amino-1-methylpiperidine. TCI Chemicals.
Personal Protective Equipment (PPE) & Handling Guide: 4-Aminopiperidine-1-sulfonamide
Executive Safety Assessment (SAR Analysis) Status: High-Potency Intermediate / Sensitizer As a Senior Application Scientist, I must address a critical data gap: specific toxicological data for 4-Aminopiperidine-1-sulfona...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment (SAR Analysis)
Status: High-Potency Intermediate / Sensitizer
As a Senior Application Scientist, I must address a critical data gap: specific toxicological data for 4-Aminopiperidine-1-sulfonamide is often absent from standard public databases. Therefore, we apply Structure-Activity Relationship (SAR) logic to establish a "Safety by Design" protocol.
We treat this compound as a dual-hazard entity based on its functional groups:
Piperidine Core & Primary Amine (C4 position): Dictates a high probability of Corrosivity (Skin Corr. 1B) or severe irritation due to basicity [1].
Sulfonamide Moiety (N1 position): Introduces a high risk of Respiratory & Skin Sensitization (allergic reactions), a known class effect of sulfonamides [2].
The Core Directive: Handle as a Corrosive Sensitizer . Do not rely on the absence of a "Danger" symbol on a generic label.
PPE Matrix: The "Zero-Exposure" Standard
Standard laboratory PPE is insufficient for sensitizers. The following matrix upgrades standard protocols to prevent both acute burns and long-term sensitization.
Permeation Dynamics: Piperidine derivatives can permeate thin nitrile in <15 mins. Double gloving creates a sacrificial outer layer and a visual breach indicator.
Respiratory
Surgical Mask
Engineering Control (Primary): Fume HoodPPE (Secondary): N95 or P100 (if outside hood)
Sensitization Risk: Sulfonamide dust is a potent allergen. Inhalation can trigger anaphylaxis in sensitized individuals.
Eye Protection
Safety Glasses
Chemical Goggles (Indirect Vent)
Vapor/Dust Entry: Standard glasses allow dust migration. Basic amines cause rapid corneal opacity (hazing) upon contact.
Body Defense
Lab Coat (Cotton)
Tyvek® Sleeves + Chemical Apron
Contact Dermatitis: Cotton absorbs and holds the chemical against the skin. Impervious sleeves bridge the gap between glove and coat.
Operational Workflow: From Storage to Synthesis
This workflow is designed to isolate the operator from the chemical physically and aerodynamically.
Phase 1: Preparation & Weighing
Location: Chemical Fume Hood (Certified face velocity > 100 fpm).
Static Control: Use an antistatic gun or ionizer. Dry piperidine powders are static-prone and can "jump" onto gloves.
Solubilization: Dissolve the solid inside the hood before transport. Solutions are safer to handle than dust.[1]
Phase 2: Reaction Setup
Exotherm Warning: As a primary amine, this compound will generate heat when reacting with acid chlorides or anhydrides. Add reagents slowly at 0°C.
Quenching: Neutralize excess amine with dilute acid (e.g., 1M HCl) carefully to avoid splashing.
Phase 3: Waste Management
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) – risk of N-nitroso formation (carcinogenic).
Categorization: Dispose of as "Basic Organic Waste (Nitrogenous)."
Visualizing the Safety Lifecycle
The following diagram illustrates the critical decision nodes in the handling process.
Figure 1: Operational safety workflow emphasizing the containment of dust during the weighing phase and proper PPE layering.
Emergency Response Protocols
Scenario A: Skin Exposure (The "15-Minute Rule")
Immediate Action: Do not wipe. Wiping drives the amine deeper into the dermis.
Flush: Immediately flood the area with water for 15 minutes .[2]
Neutralize: Do not use vinegar or acids to neutralize a burn on the skin; the heat of neutralization causes further damage. Stick to water.
Scenario B: Spill (Powder)
Isolate: Evacuate the immediate 3-meter radius.
PPE Up: Don a full-face respirator (P100 cartridges) if outside a hood.
Clean: Cover with a wet paper towel (to prevent dust), then scoop. Clean surface with 1% acetic acid solution to bind the remaining amine, followed by water.
References & Authority
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24879951, 4-Aminopiperidine (Analogue Reference). Retrieved from [Link]
Context: Establishes the baseline corrosivity and flammability hazards of the piperidine/amine scaffold.
Context: Validates the sensitization and respiratory irritation risks associated with the sulfonamide functional group.
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
Context: Provides permeation data supporting the use of nitrile over latex for organic amines.
Disclaimer: This guide is based on the chemical properties of functional analogues (SAR). Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.